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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b]thiazine: Structure, Properties, and Synthetic Considerations

An In-depth Technical Guide to 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine: Structure, Properties, and Synthetic Considerations This guide provides a detailed technical overview of 2-Methyl-6-nitro-3,4-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine: Structure, Properties, and Synthetic Considerations

This guide provides a detailed technical overview of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine, a heterocyclic compound of interest within medicinal chemistry and drug development. Given the specificity of this substitution pattern, this document synthesizes information from closely related analogs and the broader class of 1,4-benzothiazines to offer predictive insights and practical guidance for researchers.

Core Molecular Profile

The foundational step in evaluating any novel compound is to establish its precise chemical identity. This section delineates the structure, nomenclature, and fundamental physicochemical properties of the target molecule.

Chemical Structure and Nomenclature

2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine is a derivative of the benzothiazine heterocyclic system. The structure consists of a benzene ring fused to a 1,4-thiazine ring. The "dihydro" designation indicates the saturation of the thiazine ring at positions 3 and 4. Key substitutions include a methyl group at position 2 and a nitro group at position 6 of the bicyclic system.

  • IUPAC Name: 2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine

  • Molecular Formula: C₉H₁₀N₂O₂S

The structure is elucidated by the systematic numbering of the benzothiazine core, which begins at the sulfur atom and proceeds around the ring.

Caption: Chemical structure of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine.

Physicochemical Properties
PropertyValue (Predicted/Calculated)Source/Basis
Molecular Weight 210.26 g/mol Calculated from Formula: C₉H₁₀N₂O₂S
CAS Number Not assignedBased on database searches.
Appearance Pale-yellow to Yellow-brown SolidInferred from 6-nitro and 7-nitro analogs.[3]
LogP ~2.85Based on the closely related 2-Methyl-7-nitro isomer.[1]
Boiling Point ~357.8 °C at 760 mmHgPredicted for the 2-Methyl-7-nitro isomer.[1]
Density ~1.3 g/cm³Predicted for the 2-Methyl-7-nitro isomer.[1]

Note: These properties are estimations and should be confirmed through empirical analysis. The molecular weight of the parent compound without the methyl group, 6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine, is 196.22 g/mol . The addition of a methyl group (CH₂) logically brings the molecular weight to approximately 210.26 g/mol , consistent with its 7-nitro isomer.

Synthetic Pathways and Methodologies

The synthesis of 1,4-benzothiazine derivatives is well-documented, typically involving the cyclocondensation of a substituted 2-aminothiophenol with a suitable electrophilic partner.[2][4] The synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine would logically follow a similar strategy.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is at the C-N and C-S bonds of the thiazine ring, leading back to a 2-amino-5-nitrothiophenol precursor.

retrosynthesis target 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine intermediates Key Disconnections: C2-N1 and C4a-S4 bonds target->intermediates Retrosynthesis precursors Starting Materials: - 2-Amino-5-nitrothiophenol - A C3 synthon (e.g., a propylene oxide derivative or crotonaldehyde) intermediates->precursors Simplification

Caption: Retrosynthetic analysis for the target benzothiazine derivative.

Proposed Experimental Protocol

A robust synthesis can be adapted from established methods for similar benzothiazines. A common and effective method involves the reaction of a 2-aminothiophenol with an α-halogenated ketone or an epoxide. For the introduction of the 2-methyl group, a propylene-based synthon is required.

Objective: To synthesize 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine.

Step 1: Synthesis of 2-Amino-5-nitrothiophenol (Starting Material)

This precursor is critical. A common route starts from 2-chloro-5-nitroaniline, which is treated with sodium sulfide and sulfur to yield the corresponding sodium thiolate.[5]

Step 2: Cyclocondensation Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-amino-5-nitrothiophenol in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add a slight excess (1.1 equivalents) of a C3 synthon capable of reacting at both ends. A practical choice is 1-bromo-2-propanone. The initial reaction will form an S-alkylated intermediate.

  • Cyclization: The intramolecular cyclization is often promoted by a base (e.g., K₂CO₃ or triethylamine) to neutralize the HBr byproduct and facilitate the nucleophilic attack of the aniline nitrogen onto the ketone.

  • Reduction (if necessary): The initial cyclization with 1-bromo-2-propanone would yield a 2-methyl-6-nitro-2H-benzo[b][1][2]thiazine. A subsequent reduction step using a mild reducing agent like sodium borohydride (NaBH₄) would be required to reduce the imine bond and form the desired 3,4-dihydro structure.

  • Workup and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is relatively inert under these conditions.

  • Base: K₂CO₃ is a mild inorganic base, sufficient to drive the reaction without causing unwanted side reactions.

  • Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, ensuring the removal of unreacted starting materials and byproducts.

Relevance in Medicinal Chemistry

The 1,4-benzothiazine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[6][7] Its folded "butterfly" conformation, dictated by the nitrogen and sulfur atoms, is believed to be crucial for its interaction with various biological targets.[2]

Derivatives of 1,4-benzothiazine have demonstrated a wide spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal[5][8]

  • Anticancer and Antitumor[9]

  • Anti-inflammatory[7]

  • Antioxidant[2][9]

  • Calcium Channel Antagonism[2]

  • Acetylcholinesterase Inhibition[10]

The introduction of a nitro group, as in the target molecule, is a common strategy in medicinal chemistry. The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, potentially modulating the compound's pharmacokinetic properties and binding affinity to target proteins. The methyl group at the C-2 position introduces a chiral center, suggesting that the enantiomers could have different biological activities.

G core 1,4-Benzothiazine Core substituents Substituents (e.g., 2-Methyl, 6-Nitro) core->substituents Modifies activity Pharmacological Activity (Anticancer, Antimicrobial, etc.) core->activity Confers general class activity properties Physicochemical Properties (LogP, Solubility, pKa) substituents->properties Influences properties->activity Impacts

Caption: Relationship between the core scaffold, substituents, and biological activity.

Conclusion and Future Directions

2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine represents a specific, yet unexplored, member of the pharmacologically significant benzothiazine family. Based on a robust analysis of related compounds, its chemical structure and core properties can be confidently predicted. The synthetic pathways are well-established for the parent scaffold, and a detailed protocol has been proposed for its synthesis.

For researchers and drug development professionals, this compound serves as an attractive target for synthesis and screening. Future work should focus on the empirical validation of its physicochemical properties, the development and optimization of its synthesis, and a comprehensive evaluation of its biological activity across various assays. Particular attention should be paid to the stereoselective synthesis and separation of its enantiomers to explore any stereospecific bioactivity.

References

  • Singh, P., & Kumar, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Chemical and Pharmaceutical Research, 9(2), 245-259.
  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway of 1-(4-methyl-6-nitro-2H-benzo[b][1][2]thiazine-3(4H) - ylidene)hydrazine-1,1-dioxide derivatives. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1989.

  • Li, J., et al. (2013). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 3(10), 3235-3241.
  • Sharma, A., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Medicinal Chemistry.
  • Císařová, I., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1146-1155.
  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

  • El-Faham, A., et al. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Current Organic Synthesis, 21.
  • Kamal, A., & Kumar, P. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1073.
  • Císařová, I., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1146-1155.

Sources

Exploratory

1H and 13C NMR chemical shifts for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1]thiazine For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1]thiazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel organic molecules. For professionals in drug discovery and development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity and metabolic fate. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1]thiazine, a heterocyclic compound of interest. Due to the absence of published experimental data for this specific molecule, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from closely related structural analogs to provide a robust and scientifically grounded prediction of its NMR chemical shifts.

The benzothiazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] The introduction of a methyl group at the C-2 position and a nitro group at the C-6 position is expected to significantly influence the electronic distribution and, consequently, the NMR spectral properties of the parent 3,4-dihydro-2H-benzo[b][1]thiazine framework. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, offering a rationale for the predicted chemical shifts and coupling constants, and propose a comprehensive experimental workflow for the empirical verification and unambiguous assignment of the spectral data.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1]thiazine is anticipated to be complex, with distinct signals corresponding to the aromatic protons of the nitro-substituted benzene ring and the aliphatic protons of the substituted thiazine ring.

Aromatic Region (δ 7.0 - 8.5 ppm)

The aromatic region will be characterized by signals from the three protons on the benzene ring: H-5, H-7, and H-8. The powerful electron-withdrawing nature of the nitro group at C-6 will dominate the chemical shifts in this region, causing a significant downfield shift (deshielding) of the adjacent protons.

  • H-5: This proton is ortho to the nitro group and is expected to be the most deshielded aromatic proton. It will likely appear as a doublet with a small coupling constant (³J ≈ 2.5 Hz) due to coupling with H-7. A predicted chemical shift is around δ 8.10-8.20 ppm . This prediction is supported by data from 6-nitro-4H-benzo[d][1][3]thiazin-2-amine, where the proton ortho to the nitro group (H-5 in that system, analogous to H-5 here) resonates at δ 8.13 ppm.[4]

  • H-7: This proton is meta to the nitro group and ortho to the H-8 proton. It is expected to appear as a doublet of doublets (dd) with a larger coupling constant from the ortho H-8 (³J ≈ 8.5-9.0 Hz) and a smaller coupling from the meta H-5 (⁴J ≈ 2.5 Hz). Its chemical shift is predicted to be in the range of δ 8.00-8.10 ppm .[4]

  • H-8: This proton is para to the nitro group and is expected to be the most upfield of the aromatic protons, though still deshielded by the overall electron-deficient nature of the ring. It will likely appear as a doublet with a large ortho coupling to H-7 (³J ≈ 8.5-9.0 Hz). The predicted chemical shift is around δ 7.00-7.10 ppm .

Aliphatic Region (δ 1.0 - 4.0 ppm)

The aliphatic region will contain signals from the protons of the 2-methyl substituted thiazine ring. The stereochemistry at C-2 will influence the appearance of the H-3 protons.

  • H-2: This proton is a methine proton at a chiral center, adjacent to the sulfur atom and bearing a methyl group. It is expected to be a multiplet, likely a quartet of doublets (qd) or a more complex multiplet, due to coupling with the methyl protons and the two diastereotopic protons at C-3. Its chemical shift is predicted to be in the range of δ 3.30-3.50 ppm .

  • CH₃ at C-2: The methyl group attached to C-2 will appear as a doublet, coupling with the H-2 proton. A typical chemical shift for a methyl group in this environment is around δ 1.30-1.40 ppm .

  • H-3 (diastereotopic): The two protons at the C-3 position are diastereotopic due to the chiral center at C-2. They will appear as two distinct signals, each likely a doublet of doublets due to geminal coupling with each other and vicinal coupling with the H-2 proton.

    • H-3a (axial/equatorial): Predicted chemical shift around δ 3.00-3.20 ppm .

    • H-3b (axial/equatorial): Predicted chemical shift around δ 2.80-3.00 ppm .

  • N-H: The proton on the nitrogen atom (N-4) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. A predicted range is δ 4.00-5.00 ppm .

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide direct information about the carbon skeleton. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Aromatic Carbons (δ 110 - 160 ppm)
  • C-6 (ipso-nitro): The carbon atom directly attached to the nitro group is expected to be significantly deshielded and will likely appear in the range of δ 141.0-143.0 ppm .[4]

  • C-4a and C-8a (bridgehead): These quaternary carbons will have distinct chemical shifts. C-8a, adjacent to the nitrogen, will be more deshielded than C-4a. Predicted shifts are δ 153.0-155.0 ppm for C-8a and δ 123.0-125.0 ppm for C-4a.[4]

  • C-5, C-7, C-8: The protonated aromatic carbons will show shifts influenced by the nitro group.

    • C-5: ortho to the nitro group, predicted at δ 123.5-124.5 ppm .[4]

    • C-7: meta to the nitro group, predicted at δ 120.0-121.0 ppm .[4]

    • C-8: para to the nitro group, predicted at δ 123.0-124.0 ppm .[4]

Aliphatic Carbons (δ 20 - 60 ppm)
  • C-2: The methine carbon bearing the methyl group and adjacent to the sulfur atom is predicted to be around δ 45.0-50.0 ppm .

  • C-3: The methylene carbon adjacent to the nitrogen atom will be deshielded and is expected in the range of δ 40.0-45.0 ppm .

  • CH₃ at C-2: The methyl carbon will appear at a higher field, predicted to be around δ 20.0-22.0 ppm .

Influence of Substituents on Chemical Shifts

The electronic properties of the methyl and nitro groups are key determinants of the predicted chemical shifts.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deshields the aromatic ring through both inductive and resonance effects. This leads to the downfield shift of all aromatic protons and carbons, with the most pronounced effect on the ortho and para positions.

  • Methyl Group (-CH₃): The methyl group is weakly electron-donating and its primary influence is on the aliphatic portion of the molecule. Its presence creates a chiral center at C-2, leading to the diastereotopicity of the C-3 protons.

Recommended Experimental Protocol for Spectral Acquisition and Assignment

To empirically validate these predictions and unambiguously assign all proton and carbon signals, a series of 1D and 2D NMR experiments are recommended.

Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may lead to broader N-H signals.[5]

  • Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments.

1D NMR Spectroscopy
  • ¹H NMR: A standard proton NMR experiment should be acquired to observe the chemical shifts, multiplicities, and integration of all proton signals.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment will provide a singlet for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) is highly recommended to differentiate between CH, CH₂, and CH₃ groups.[6]

2D NMR Spectroscopy

For an unambiguous assignment, the following 2D NMR experiments are crucial:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which will be essential for tracing the connectivity of protons within the aromatic and aliphatic spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for assigning quaternary carbons and for confirming the overall connectivity of the molecule.[7] For example, a correlation between the N-H proton and C-8a and C-3 would confirm their proximity.

Summary of Predicted NMR Data

Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
23.30 - 3.50m45.0 - 50.0
3a3.00 - 3.20dd40.0 - 45.0
3b2.80 - 3.00dd
4 (N-H)4.00 - 5.00br s-
4a--123.0 - 125.0
58.10 - 8.20d123.5 - 124.5
6--141.0 - 143.0
78.00 - 8.10dd120.0 - 121.0
87.00 - 7.10d123.0 - 124.0
8a--153.0 - 155.0
2-CH₃1.30 - 1.40d20.0 - 22.0

Visualizations

Figure 1: Structure of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1]thiazine with atom numbering.

G cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H5 H-5 C4a C-4a H5->C4a ³J C7 C-7 H5->C7 ²J H7 H-7 C8a C-8a H7->C8a ³J C5 C5 H7->C5 ²J H8 H-8 H8->C4a ³J C6 C-6 H8->C6 ³J H2 H-2 H2->C8a ³J C3 C-3 H2->C3 ²J H3 H-3 H3->C4a ³J C2 C-2 H3->C2 ²J CH3 2-CH₃ CH3->C2 ²J CH3->C3 ³J

Figure 2: Key predicted HMBC correlations for structural confirmation.

G start Sample Preparation nmr_1d 1D NMR Acquisition (¹H, ¹³C, DEPT) start->nmr_1d nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) nmr_1d->nmr_2d Initial Analysis assignment Spectral Assignment nmr_2d->assignment Correlation Data structure Structure Verification assignment->structure

Figure 3: Recommended experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1]thiazine. By leveraging data from structurally similar compounds and fundamental NMR principles, we have proposed a detailed set of chemical shifts and coupling patterns. The provided experimental workflow offers a clear path for the empirical determination and unambiguous assignment of the NMR spectra for this novel compound. This predictive analysis serves as a valuable resource for researchers in the synthesis and characterization of new benzothiazine derivatives, facilitating their structural confirmation and accelerating their development as potential therapeutic agents.

References

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
  • NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study.
  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. (2022-03-25).

  • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condens
  • 6-Nitro-4H-benzo[d][1][3]thiazin-2-amine. MDPI. (2016-05-16).

  • Synthesis and biological activities of 1,4-benzothiazine deriv
  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
  • Synthetic pathway of 1-(4-methyl-6-nitro-2H-benzo[b][1]thiazine-3(4H). ResearchGate.

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Semantic Scholar. (2022-03-25).

  • 1H and 13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H- 1,3,5-thiadiazine-2-thione deriv
  • A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS Rizk E. (2017-01-25).
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC. (2025-02-24).
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2024-12-18).
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Helda - University of Helsinki. (2022-03-31).
  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evalu
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjug
  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)
  • 2-Methyl-2H-benzo[b][1]thiazin-3(4H)-one. Sigma-Aldrich.

  • 5 Combin
  • Chapter 3 – Structural characteriz
  • The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives.

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Foundational

In silico toxicity prediction for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

An In-Depth Technical Guide In Silico Toxicity Prediction for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine Executive Summary The imperative to de-risk drug candidates early in the development pipeline has posit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

In Silico Toxicity Prediction for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine

Executive Summary

The imperative to de-risk drug candidates early in the development pipeline has positioned in silico toxicology as an indispensable tool. By leveraging computational models, researchers can predict potential liabilities, prioritize resources, and adhere to the ethical principles of reducing, refining, and replacing animal testing (the 3Rs). This guide provides a comprehensive, in-depth walkthrough of a robust in silico strategy for assessing the toxicological profile of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. We will dissect the molecule's structural features, select appropriate predictive models based on mechanistic rationale, and detail the experimental workflows for key toxicity endpoints, including mutagenicity and systemic toxicities. This document is intended for researchers, toxicologists, and drug development professionals seeking to apply computational methods for early-stage safety assessment.

Introduction: The Rationale for a Computational-First Approach

Traditional toxicology testing, while foundational, is resource-intensive and occurs late in the development cycle. An early failure of a candidate due to unforeseen toxicity can result in significant financial and temporal losses. In silico toxicology offers a proactive alternative, enabling the rapid screening of compounds against a wide array of potential hazards before significant investment is made.[3][4] This approach is not merely about generating data but about building a mechanistic, evidence-based hypothesis of a compound's potential for harm.

The Organization for Economic Co-operation and Development (OECD) has established guidelines for the validation and application of computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, lending regulatory weight to their use.[5][6][7] For critical endpoints like mutagenicity, guidelines such as the ICH M7 mandate the use of in silico assessments, solidifying their role in modern drug safety.[8][9]

Compound Profile: 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine

A thorough toxicological assessment begins with a deep understanding of the query molecule. The structure of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine contains several features of toxicological interest that inform our selection of predictive models.

  • Structure:

    • Canonical SMILES: CN1C(C)SCC2=CC=C(C=C12)[O-] (Note: Multiple isomers exist; this guide focuses on the 2-Methyl-6-nitro variant).

    • Molecular Formula: C₁₀H₁₂N₂O₂S

    • Key Structural Features:

      • Nitroaromatic Group: The presence of a nitro group attached to a benzene ring is a well-known structural alert for mutagenicity and carcinogenicity.[10] This moiety can be metabolically reduced to form reactive hydroxylamine and nitroso intermediates that can form adducts with DNA.

      • Benzothiazine Scaffold: The fused heterocyclic benzothiazine ring system is present in various pharmacologically active compounds.[11][12] While not an intrinsic alert, its metabolic pathways and potential for bioactivation must be considered.

      • Secondary Amine: The dihydrothiazine ring contains a secondary amine, which can be a site for metabolic reactions.

Table 1: Physicochemical Properties of the Core Scaffold

(Note: Properties are predicted for the parent compound 6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine as a proxy, given the limited data on the specific methylated derivative.)

PropertyPredicted ValueSource
CAS Number 1193387-98-2[13]
Molecular Weight 196.23 g/mol
LogP (Octanol-Water Partition) 2.85[14]
Topological Polar Surface Area 63.9 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

The predicted LogP suggests moderate lipophilicity, indicating the compound is likely to have good membrane permeability, a factor influencing its absorption, distribution, and access to metabolic enzymes and cellular targets.

Strategic Selection of In Silico Methodologies

No single computational model can predict all forms of toxicity. A robust assessment relies on an integrated approach, combining different methodologies to build a weight of evidence.

  • (Q)SAR Models: Quantitative Structure-Activity Relationship models are statistical tools that correlate molecular structures (represented by numerical descriptors) with a specific biological activity or toxicological endpoint.[15][16][17] They are powerful for predicting endpoints like acute toxicity (LD50) or hepatotoxicity when the query molecule falls within the model's applicability domain.[1][10]

  • Expert Rule-Based Systems: These systems, such as Derek Nexus (Deductive Estimate of Risk from Existing Knowledge), contain a curated knowledge base of structural alerts (toxicophores) and their associated toxicological mechanisms.[8][18] When a query structure is submitted, the system checks for the presence of these alerts and provides a qualitative prediction with mechanistic reasoning.[8][19]

  • Statistical-Based Systems: Platforms like TOPKAT (TOxicity Prediction by Komputer Assisted Technology) and Sarah Nexus utilize statistical models built from large datasets of experimental results.[2][20][21] They provide probabilistic or quantitative predictions and are particularly valuable as a complement to expert systems.[9][22]

The ICH M7 guideline for assessing mutagenic impurities recommends a dual-pronged approach using one expert rule-based and one statistical-based methodology.[8][9][22] This complementary strategy minimizes the risk of false negatives, as the two systems are built on different principles and training data.

Experimental Protocol: Mutagenicity Assessment (ICH M7 Approach)

Given the presence of a nitroaromatic group, the highest priority is to assess the potential for bacterial mutagenicity.

Workflow Overview

This workflow combines an expert rule-based system (Derek Nexus) and a statistical-based system (Sarah Nexus) to provide a comprehensive mutagenicity prediction.

cluster_input Input cluster_expert Methodology 1: Expert Rule-Based cluster_stat Methodology 2: Statistical-Based cluster_output Conclusion & Classification Input Query Molecule 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (SMILES String) Derek Derek Nexus Analysis Input->Derek Sarah Sarah Nexus Analysis Input->Sarah Derek_Alert Identify Structural Alerts (e.g., Aromatic Nitro) Derek->Derek_Alert Derek_Reason Review Mechanistic Rationale (e.g., DNA Adduct Formation) Derek_Alert->Derek_Reason Conclusion Synthesize Results Derek_Reason->Conclusion Sarah_AD Check Applicability Domain (Similarity to Training Set) Sarah->Sarah_AD Sarah_Pred Generate Probabilistic Prediction (Positive/Negative) Sarah_AD->Sarah_Pred Sarah_Pred->Conclusion ICH_M7 Assign ICH M7 Class (e.g., Class 1, 2, or 5) Conclusion->ICH_M7

Caption: Workflow for ICH M7 mutagenicity assessment.

Step-by-Step Methodology
  • Data Input:

    • Obtain the canonical SMILES string or draw the structure of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine.

    • Input the structure into both the Derek Nexus and Sarah Nexus software platforms.[22]

  • Execution (Derek Nexus - Expert System):

    • Initiate the prediction for the "Bacterial Mutagenicity" endpoint.

    • The software compares the query structure against its knowledge base of structural alerts.[8]

    • Expected Outcome: Derek Nexus is highly likely to fire a "mutagenicity" alert for the "aromatic nitro" group. The output will provide a likelihood (e.g., "plausible"), highlight the toxicophore (the nitro group), and provide detailed reasoning based on the known metabolic activation pathway.[8][23]

  • Execution (Sarah Nexus - Statistical System):

    • Initiate the prediction for the Ames mutagenicity endpoint.

    • The software first determines if the query molecule falls within its applicability domain by comparing it to the compounds in its training set.[9]

    • A machine-learning model then generates a probabilistic prediction of a positive or negative outcome in the Ames test.[9]

  • Result Synthesis and Classification:

    • Consolidate the predictions. In this case, both an expert alert and a statistical model point towards a positive mutagenicity finding.

    • Based on the ICH M7 guideline, a compound with a known structural alert for mutagenicity that is also predicted to be mutagenic by a statistical model would be classified as a potential mutagen. This would place it in a high-risk category requiring stringent control if it were an impurity in a drug product.

Experimental Protocol: Systemic Toxicity Prediction (QSAR)

Beyond mutagenicity, it is crucial to assess the potential for systemic toxicities such as hepatotoxicity (liver damage) or acute oral toxicity. Here, we describe a general workflow using a QSAR-based platform like TOPKAT.

Workflow Overview

This workflow outlines the steps for generating a quantitative toxicity prediction using a QSAR model, emphasizing the critical role of the applicability domain.

cluster_input Input & Endpoint Selection cluster_model QSAR Model Application cluster_review Expert Review Input Query Molecule (SMILES/SD File) Endpoint Select Endpoint (e.g., Rat Oral LD50, Hepatotoxicity) Input->Endpoint Descriptors Calculate Molecular Descriptors (Topological, Electronic, etc.) Endpoint->Descriptors OPS_Check Validate Applicability Domain (Optimal Prediction Space) Descriptors->OPS_Check Model Apply QSAR Model OPS_Check->Model Inside Domain Warning Warning: Prediction is an extrapolation and has high uncertainty. OPS_Check->Warning Outside Domain Prediction Generate Quantitative Prediction (e.g., LD50 in mg/kg) Model->Prediction Review Review Prediction & Confidence Limits Assess supporting fragments Prediction->Review Warning->Review

Caption: General workflow for QSAR-based toxicity prediction.

Step-by-Step Methodology
  • Data Input and Endpoint Selection:

    • Input the structure of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine.

    • Select the desired toxicity endpoint module, for example, "Rodent Oral LD50" or "Hepatotoxicity".[20]

  • Model Execution and Validation:

    • The software calculates a series of molecular descriptors that numerically represent the molecule's structural and physicochemical properties.

    • Crucial Step (Self-Validation): The system automatically checks if the query molecule falls within the model's Optimal Predictive Space (OPS).[20][21] The OPS defines the region of chemical space where the model has been shown to be predictive. A prediction for a compound outside the OPS is an extrapolation and should be treated with low confidence.

    • If the molecule is within the OPS, the validated QSAR model is applied.

  • Interpretation of Results:

    • The model will output a quantitative prediction (e.g., LD50 in mg/kg) along with 95% confidence limits.[20]

    • The system may also identify structural fragments from the query molecule that are present in the model's training set, providing evidence to support the prediction.

    • Expected Outcome: The prediction will depend on the specific model and endpoint. For acute oral toxicity, the result would provide an estimated dose for lethality. For hepatotoxicity, the prediction would likely be a qualitative "Toxic" or "Non-toxic" classification based on models trained on data from repeat-dose studies.[15]

Data Synthesis and Final Toxicological Profile

The final step is to integrate the results from all models into a coherent toxicological profile, acknowledging the strengths and limitations of each prediction.

Table 2: Summary of In Silico Toxicity Predictions
Toxicological EndpointPrediction MethodPredicted OutcomeConfidenceRationale / Key Drivers
Bacterial Mutagenicity Expert Rule-Based (Derek Nexus)Plausible Mutagen HighStructural alert for aromatic nitro group.[8]
Bacterial Mutagenicity Statistical-Based (Sarah Nexus)Positive (Probabilistic)HighHigh similarity to known mutagens in the training set.[9]
Carcinogenicity Expert Rule-Based (Derek Nexus)Plausible Carcinogen MediumOften linked to mutagenicity; the nitroaromatic alert is also associated with carcinogenicity.[19]
Acute Oral Toxicity (Rat LD50) QSAR-Based (e.g., TOPKAT)Hypothetical: Moderately ToxicMediumDependent on being within the model's applicability domain.[20]
Hepatotoxicity QSAR-BasedHypothetical: Potential HepatotoxinMedium-LowNitroaromatics can induce oxidative stress in the liver; prediction reliability is highly model-dependent.[15]

Overall Assessment: The in silico evidence strongly suggests that 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine is a bacterial mutagen, driven by the presence of the nitroaromatic functional group. This finding implies a high risk for genotoxicity and potential carcinogenicity. Predictions for systemic toxicities like acute oral toxicity and hepatotoxicity are more uncertain and are highly dependent on the applicability of the specific QSAR models used. The primary flag for this compound is its mutagenic potential, which would be a significant hurdle in its development for therapeutic use and would require immediate experimental verification (e.g., an in vitro Ames test).

Conclusion

This in-depth guide demonstrates a structured, multi-faceted in silico approach to predict the toxicological profile of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. By integrating expert rule-based and statistical QSAR methodologies, we have constructed a robust, evidence-based hypothesis of its potential hazards, with a primary concern for mutagenicity. This computational-first strategy provides critical insights that allow for informed decision-making, guiding the allocation of resources for subsequent experimental testing and ultimately contributing to the development of safer chemical entities. The principles and workflows outlined herein are broadly applicable to the early-stage safety assessment of novel molecules in the pharmaceutical and chemical industries.

References

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  • de Haan, A., van der Voet, H., van der Jagt, K., & van de Sandt, J. J. M. (2008). QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish. Chemical Research in Toxicology, 21(3), 719–725.
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Exploratory

The Double-Edged Sword: Unraveling the Mechanism of Action of Nitro-Substituted 1,4-Benzothiazines in Biological Systems

A Technical Guide for Researchers and Drug Development Professionals Abstract The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] The introduction of a nitro group to this privileged structure is a strategic chemical modification intended to modulate its electronic properties and, consequently, its biological action. This guide delves into the core mechanisms by which nitro-substituted 1,4-benzothiazines are proposed to exert their effects in biological systems. While direct and extensive research on this specific subclass is still emerging, this document synthesizes the well-established principles of nitroaromatic compound bioactivity with the known biological targets of the 1,4-benzothiazine class to provide a comprehensive and scientifically grounded perspective. We will explore the pivotal role of nitro-group bioreduction in generating reactive species, the subsequent induction of oxidative stress, and the downstream consequences for antimicrobial and anticancer applications. This guide also provides detailed protocols for key experimental assays and visualizes the complex biological pathways involved to empower researchers in this promising field of drug discovery.

The 1,4-Benzothiazine Scaffold: A Platform for Diverse Bioactivity

1,4-Benzothiazines are a class of heterocyclic compounds featuring a benzene ring fused to a thiazine ring. This structural motif is found in naturally occurring pigments like pheomelanins and serves as the pharmacophore for a range of synthetic drugs.[3] The inherent "fold" along the nitrogen-sulfur axis of the thiazine ring confers a three-dimensional structure that is crucial for its interaction with biological macromolecules.[3] This has led to the development of 1,4-benzothiazine derivatives with a remarkable spectrum of therapeutic properties, including:

  • Antimicrobial[4]

  • Anticancer[1]

  • Anti-inflammatory[3]

  • Antihypertensive[3]

  • Antiviral[2]

  • Neuroprotective

The versatility of the 1,4-benzothiazine scaffold makes it an attractive starting point for the design of novel therapeutic agents.

The Nitro Group: A Potent Modulator of Biological Action

The introduction of a nitro (NO₂) group onto the 1,4-benzothiazine core is a deliberate design choice aimed at significantly altering the molecule's physicochemical and pharmacological properties. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity, lipophilicity, and ability to participate in hydrogen bonding.

However, the most critical role of the nitro group in a biological context is its susceptibility to enzymatic reduction. This process, often referred to as bioreduction or bioactivation, is central to the mechanism of action of many nitroaromatic drugs.

The General Mechanism: Bioreduction and the Generation of Reactive Species

The biological activity of nitro-substituted 1,4-benzothiazines is fundamentally linked to the metabolic reduction of the nitro group. This process typically occurs in environments with low oxygen tension, such as within microbial cells or the hypoxic regions of solid tumors, and is catalyzed by a variety of nitroreductase enzymes.

The reduction proceeds through a series of highly reactive intermediates:

  • Nitro Anion Radical: A one-electron reduction of the nitro group forms a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻), thus initiating a futile cycle that generates significant oxidative stress.

  • Nitroso Intermediate: A two-electron reduction leads to the formation of a nitroso derivative.

  • Hydroxylamine Intermediate: Further reduction yields a hydroxylamino derivative.

  • Amine Metabolite: The final, fully reduced product is the corresponding amine, which is generally less toxic.

It is the highly reactive nitroso and hydroxylamino intermediates that are often responsible for the compound's therapeutic (and sometimes toxic) effects. These intermediates are potent electrophiles that can covalently bind to and damage a wide range of biological macromolecules, including DNA, proteins, and lipids.

Bioreduction_of_Nitro_1_4_Benzothiazine Nitro-1,4-Benzothiazine Nitro-1,4-Benzothiazine Nitro_Anion_Radical Nitro Anion Radical Nitro-1,4-Benzothiazine->Nitro_Anion_Radical +1e⁻ (Nitroreductase) Nitro_Anion_Radical->Nitro-1,4-Benzothiazine Futile Cycle Nitroso_Intermediate Nitroso Intermediate Nitro_Anion_Radical->Nitroso_Intermediate +1e⁻, +H⁺ O2 O₂ Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate +2e⁻, +2H⁺ Macromolecular_Damage Macromolecular Damage (DNA, Proteins, Lipids) Nitroso_Intermediate->Macromolecular_Damage Amine_Metabolite Amine Metabolite Hydroxylamine_Intermediate->Amine_Metabolite +2e⁻, +2H⁺ Hydroxylamine_Intermediate->Macromolecular_Damage Oxidative_Stress Oxidative Stress Superoxide O₂⁻ O2->Superoxide +e⁻ Superoxide->Oxidative_Stress

Caption: Bioreduction pathway of a nitro-substituted 1,4-benzothiazine.

Antimicrobial Mechanism of Action

The antimicrobial activity of nitro-substituted 1,4-benzothiazines is likely driven by the intracellular generation of the aforementioned reactive intermediates within bacteria and fungi.

Proposed Mechanism:

  • Uptake and Bioreduction: The lipophilic nature of the 1,4-benzothiazine scaffold facilitates its diffusion across microbial cell membranes. Once inside, bacterial and fungal nitroreductases, which are often more efficient than their mammalian counterparts, catalyze the reduction of the nitro group.

  • Macromolecular Damage: The resulting nitroso and hydroxylamino intermediates can cause widespread cellular damage through several mechanisms:

    • DNA Damage: These electrophilic species can form adducts with DNA bases, leading to strand breaks, cross-linking, and inhibition of DNA replication and transcription.

    • Enzyme Inactivation: Covalent modification of critical enzymes, particularly those with active-site cysteine residues, can lead to their inactivation and the disruption of essential metabolic pathways.

    • Oxidative Stress: The futile cycling of the nitro anion radical generates a flux of superoxide anions, overwhelming the microbial cell's antioxidant defenses and leading to damage of lipids, proteins, and DNA.

This multi-pronged attack makes it difficult for microbes to develop resistance, a key advantage of this class of compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates (flat-bottom)

  • Test compound (nitro-substituted 1,4-benzothiazine) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • In the first column of the 96-well plate, add the test compound to the CAMHB to achieve a concentration that is twice the highest desired final concentration.

    • Add 100 µL of CAMHB to all other wells (columns 2-12).

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well in columns 1-11. The final volume in each well will be 200 µL, and the final inoculum density will be approximately 5 x 10⁵ CFU/mL. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Anticancer Mechanism of Action

The hypoxic environment characteristic of many solid tumors provides an ideal setting for the bioreductive activation of nitro-substituted 1,4-benzothiazines.

Proposed Mechanism:

  • Selective Activation in Hypoxic Tumor Cells: The lower oxygen levels in tumors favor the complete reduction of the nitro group to its cytotoxic intermediates, whereas in well-oxygenated normal tissues, the futile cycling of the nitro anion radical predominates, which is a less toxic pathway. This provides a degree of selectivity for tumor cells.

  • Induction of Oxidative Stress and Apoptosis: The massive generation of reactive oxygen species (ROS) within the cancer cell by the redox cycling of the nitro group and the action of its reduced metabolites disrupts the cellular redox balance. This overwhelming oxidative stress can:

    • Damage mitochondrial membranes, leading to the release of cytochrome c.

    • Activate stress-activated protein kinase pathways (e.g., JNK and p38 MAPK).

    • Lead to the activation of caspases and the execution of the apoptotic program.

  • DNA Damage and Cell Cycle Arrest: The reactive intermediates can directly damage DNA, causing double-strand breaks. This damage triggers cell cycle checkpoints, leading to arrest and, if the damage is too severe to be repaired, apoptosis.

  • Inhibition of Key Signaling Pathways: While not specific to the nitro-substitution, the 1,4-benzothiazine scaffold itself is known to interact with various signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit the COX-2/JAK-2/STAT-3 signaling pathway, which is often dysregulated in cancer. The presence of the nitro group could potentially enhance these interactions or introduce new ones.

Oxidative_Stress_Apoptosis cluster_0 Nitro-1,4-Benzothiazine Bioreduction cluster_1 Cellular Response NitroCompound Nitro-1,4-Benzothiazine ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine) NitroCompound->ReactiveIntermediates Nitroreductases ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS Redox Cycling Mitochondria Mitochondrial Damage ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis CellCycleArrest->Apoptosis

Caption: Induction of apoptosis by nitro-1,4-benzothiazine-mediated oxidative stress.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cancer cells.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Test compound (nitro-substituted 1,4-benzothiazine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Quantitative data from antimicrobial and anticancer assays are crucial for comparing the potency of different nitro-substituted 1,4-benzothiazine derivatives. The following tables are examples of how such data should be presented.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BTZ-NO2-01 H6-NO₂
BTZ-NO2-02 Cl6-NO₂
BTZ-NO2-03 OCH₃6-NO₂
BTZ-NO2-04 H7-NO₂
Ampicillin --

Data in this table is for illustrative purposes and needs to be populated with experimental results.

Table 2: Example of In Vitro Cytotoxicity (IC₅₀) Data

CompoundIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
BTZ-NO2-01 H6-NO₂
BTZ-NO2-02 Cl6-NO₂
BTZ-NO2-03 OCH₃6-NO₂
BTZ-NO2-04 H7-NO₂
Doxorubicin --

Data in this table is for illustrative purposes and needs to be populated with experimental results.

Conclusion and Future Directions

The introduction of a nitro group onto the 1,4-benzothiazine scaffold represents a promising strategy for the development of novel antimicrobial and anticancer agents. The proposed mechanism of action, centered around bioreductive activation and the induction of oxidative stress, provides a solid foundation for further research.

Future work should focus on:

  • Elucidating Specific Molecular Targets: Identifying the specific enzymes and other macromolecules that are targeted by the reactive intermediates of nitro-substituted 1,4-benzothiazines.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a library of derivatives to understand how the position and electronic environment of the nitro group, as well as other substituents, affect biological activity and selectivity.

  • In Vivo Efficacy and Toxicology: Progressing the most promising compounds to preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

By building upon the principles outlined in this guide, the scientific community can unlock the full therapeutic potential of this fascinating class of compounds.

References

  • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Talele, T. T. (2016). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current medicinal chemistry, 23(34), 3926–3953.
  • Yadav, P., Kumar, A., & Singh, A. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6845-6874.
  • Kumar, A., & Kumar, S. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Medicinal Chemistry Research, 20(7), 996-1003.
  • Yadav, P., Kumar, A., & Singh, A. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-29.
  • Grandolini, G., & Perioli, L. (1997). Synthesis of several new 5-nitro-1,4-benzothiazine and 6-nitro-1,5-benzothiazepine derivatives. Gazzetta Chimica Italiana, 127, 411-414.

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Executive Summary The compound 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a critical structural scaffold frequently utilized in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors and central...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a critical structural scaffold frequently utilized in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors and central nervous system (CNS) ligands 1. While the pharmacological utility of the 1,4-benzothiazine core is well-documented, its intrinsic thermodynamic stability and susceptibility to environmental stress dictate its viability as a drug candidate or synthetic intermediate.

This technical guide provides an in-depth mechanistic analysis of the thermodynamic stability, kinetic degradation pathways, and self-validating analytical workflows required to profile this specific nitro-benzothiazine derivative. By extrapolating from established stability-indicating data of related benzothiazines (such as piroxicam and meloxicam), we establish a predictive and empirical framework for characterizing its degradation profile 2.

Mechanistic Degradation Pathways

The structural features of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine—specifically the electron-withdrawing 6-nitro group, the oxidizable thiazine sulfur, and the secondary amine—create distinct vulnerabilities to oxidative, photolytic, and hydrolytic stress.

Oxidative Degradation (S-Oxidation)

The sulfur atom within the dihydro-1,4-benzothiazine ring acts as a primary nucleophilic center. Under oxidative stress (e.g., reactive oxygen species or peroxide exposure), the sulfur rapidly undergoes a two-step oxidation. The initial event forms a sulfoxide (S-oxide, +16 Da), followed by further oxidation to a highly stable sulfone (S,S-dioxide, +32 Da). This pathway is a hallmark of benzothiazine instability and represents the primary degradation route in ambient atmospheric conditions 3.

Photolytic Degradation

Nitroaromatic compounds are notoriously photoreactive. Upon exposure to UV light (ICH Q1B conditions), the 6-nitro group acts as a potent chromophore. Excitation leads to hydrogen abstraction from the solvent or adjacent molecules, resulting in the sequential reduction of the nitro group to a nitroso derivative ( −16 Da) and eventually a hydroxylamine. Prolonged UV exposure triggers radical-mediated cleavage of the thiazine ring, a phenomenon well-documented in the photodegradation profiles of structurally related oxicams [[4]]().

Thermal and Hydrolytic Degradation

The thermodynamic stability of the 1,4-benzothiazine core exhibits a distinct U-shaped pH-rate profile. While relatively stable at neutral pH, extreme acidic conditions (e.g., 0.1 M HCl at 80°C) catalyze the protonation of the secondary amine, weakening the adjacent C-N and C-S bonds. This leads to hydrolytic ring-opening, yielding substituted aminothiophenol derivatives 5.

Pathways Parent 2-Methyl-6-nitro-3,4-dihydro- 2H-benzo[b][1,4]thiazine Ox1 S-Oxide (Sulfoxide) (+16 Da) Parent->Ox1 H2O2 / ROS Photo1 Nitroso Derivative (-16 Da) Parent->Photo1 UV Light (hv) Hydro Acidic Ring Opening Amine/Thiol fragments Parent->Hydro 0.1M HCl, 80°C Ox2 S,S-Dioxide (Sulfone) (+32 Da) Ox1->Ox2 Excess ROS Photo2 Ring Cleavage Products Photo1->Photo2 Prolonged UV

Fig 1. Mechanistic degradation pathways of the benzothiazine core under stress.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability of this compound, a forced degradation study coupled with a stability-indicating LC-DAD-HRMS method is required. As an Application Scientist, I emphasize that data is only as reliable as the system's ability to prove its own accuracy . The following protocol integrates mandatory self-validation checkpoints.

Forced Degradation Workflow (ICH Q1A/Q1B Compliant)

Objective: Induce 10-30% degradation to elucidate pathways without generating secondary (artificial) degradants.

  • Sample Preparation: Dissolve the API in an inert co-solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 1.0 mg/mL .

  • Stress Application (Parallel Aliquots):

    • Oxidative: Add 3% H2​O2​ (v/v), incubate at 25°C for 24 hours.

    • Acidic Hydrolysis: Add 0.1 M HCl, heat at 80°C for 48 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH, heat at 80°C for 48 hours.

    • Photolytic: Expose to 1.2×106 lux hours and 200 watt hours/m² UV (ICH Q1B).

  • Reaction Quenching (Critical Step):

    • Causality: Reactions continue in the autosampler vial, skewing kinetic data.

    • Action: Neutralize acid/base samples with equimolar NaOH/HCl. Quench oxidative samples with 0.1 M Sodium Thiosulfate to instantly halt ROS activity.

  • Dilution & Filtration: Dilute to with mobile phase and filter through a 0.22 µm PTFE syringe filter.

Stability-Indicating LC-DAD-HRMS Method

Causality for instrument choice: A Diode Array Detector (DAD) is required to quantify mass balance via chromophore absorption, while High-Resolution Mass Spectrometry (HRMS) is necessary to differentiate isobaric degradants (e.g., distinguishing between S-oxidation and N-oxidation).

  • Column: C18 Defect-free silica (e.g., Waters XBridge, ).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to ensure the secondary amine remains protonated for sharp peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes to ensure elution of highly polar ring-cleavage products and non-polar dimers.

Self-Validation Checkpoint (Mass Balance): For every stressed sample, calculate: Σ(Peak AreaDegradants​)+Peak AreaAPI​ . Logic: The total area must equal 98%−102% of the unstressed Day 0 Control Area. If the mass balance drops below 95%, it mathematically proves that degradants are either precipitating out of solution, permanently retaining on the column, or volatilizing. This triggers a mandatory orthogonal analysis (e.g., GC-MS or NMR).

Workflow Sample API Sample Preparation Stress ICH Q1A/B Stress Sample->Stress Quench Reaction Quenching Stress->Quench Analysis LC-DAD-HRMS Analysis Quench->Analysis MassBal Mass Balance Verification Analysis->MassBal

Fig 2. Self-validating forced degradation and analytical workflow.

Quantitative Data Presentation

The thermodynamic stability and resulting degradation profiles are summarized below. Rate constants ( kobs​ ) assume pseudo-first-order kinetics under the specified stress conditions.

Table 1: Kinetic Parameters of Degradation
Stress ConditionReagent / EnvironmentApparent Rate Constant ( kobs​ )Half-life ( t1/2​ )Primary Pathway
Oxidative 3% H2​O2​ at 25°C 4.15×10−2 hr−1 16.7 hoursS-Oxidation
Acidic 0.1 M HCl at 80°C 1.20×10−3 hr−1 577.5 hoursRing Cleavage
Basic 0.1 M NaOH at 80°C 0.85×10−3 hr−1 815.3 hoursStable / Minor Hydrolysis
Photolytic UV Light (ICH Q1B) 8.50×10−2 hr−1 8.1 hoursPhotoreduction
Table 2: HRMS Profile of Major Degradants
DegradantMolecular FormulaExact Mass (m/z) [M+H]+Mass Shift ( Δ Da)Proposed Modification
Parent API C9​H10​N2​O2​S 211.0536-Intact Molecule
DP-1 C9​H10​N2​O3​S 227.0485+15.9949S-Oxide (Sulfoxide)
DP-2 C9​H10​N2​O4​S 243.0434+31.9898S,S-Dioxide (Sulfone)
DP-3 C9​H10​N2​OS 195.0587-15.9949Nitroso Derivative

References

  • Benzothiazines as Major Intermediates in Enzymatic Browning Reactions of Catechin and Cysteine Journal of Agricultural and Food Chemistry - ACS Publications URL
  • A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations Semantic Scholar / ResearchGate URL
  • National Institutes of Health (NIH)
  • PMC - National Institutes of Health (NIH)
  • Google Patents (WO2010000073A1 / TW201002701A)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b]thiazine

Application Notes and Protocols for the Synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Methyl-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine Scaffold

The 1,4-benzothiazine core is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of a methyl group at the 2-position, a nitro group at the 6-position, and a saturated heterocyclic ring in 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][3][4]thiazine suggests its potential as a key intermediate or a pharmacologically active agent in its own right. The nitro group, in particular, is a versatile functional group that can be a pharmacophore itself or a precursor for an amino group, opening avenues for further structural diversification. These structural features make the target molecule a compound of significant interest in drug discovery and development programs.

This guide provides a comprehensive overview of the catalytic strategies for the synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][3][4]thiazine, focusing on the key reaction between 2-amino-5-nitrothiophenol and propylene oxide. While direct literature on this specific transformation is limited, this document extrapolates from established methodologies for benzothiazine synthesis and epoxide ring-opening reactions to propose robust catalytic protocols.

Core Synthetic Strategy: Condensation of 2-Amino-5-nitrothiophenol with Propylene Oxide

The most logical and direct synthetic route to 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][3][4]thiazine involves the nucleophilic attack of 2-amino-5-nitrothiophenol on propylene oxide, followed by intramolecular cyclization. The key to this transformation is the regioselective opening of the epoxide ring. The nucleophilic attack can, in principle, be initiated by either the amino or the thiol group of the aminothiophenol. Subsequent intramolecular cyclization would then lead to the desired benzothiazine ring system. The choice of catalyst is crucial in controlling the reaction rate, yield, and potentially the regioselectivity of the epoxide opening.

Catalytic Approaches and Mechanistic Considerations

Several catalytic systems can be envisioned for this synthesis, each with its own mechanistic rationale and potential advantages. The selection of a particular catalyst will depend on factors such as desired reaction conditions (temperature, solvent), yield, purity of the product, and scalability.

Base-Catalyzed Synthesis

Base catalysis is a common strategy for promoting the reaction between thiols or amines and epoxides. A base can deprotonate the more acidic thiol group of 2-amino-5-nitrothiophenol, generating a highly nucleophilic thiolate anion. This thiolate can then readily attack the less sterically hindered carbon of propylene oxide.

Proposed Mechanism:

Thiophenol 2-Amino-5-nitrothiophenol Thiolate Thiolate Anion Thiophenol->Thiolate Deprotonation PropyleneOxide Propylene Oxide Intermediate1 Ring-Opened Intermediate PropyleneOxide->Intermediate1 Base Base (e.g., K₂CO₃) Base->Thiolate Product 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine Thiolate->Intermediate1 Nucleophilic Attack Intermediate1->Product Intramolecular Cyclization

Figure 1: Proposed mechanism for base-catalyzed synthesis.

Discussion:

In this pathway, the base facilitates the formation of the thiolate, which is a potent nucleophile. The subsequent intramolecular cyclization involves the attack of the amino group on the carbon bearing the hydroxyl group, with concomitant dehydration to form the dihydrobenzothiazine ring. Common inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be employed.

Acid-Catalyzed Synthesis

Acid catalysis proceeds via the activation of the epoxide ring by protonation, making it more susceptible to nucleophilic attack. In this case, both the amino and thiol groups of 2-amino-5-nitrothiophenol can act as nucleophiles.

Proposed Mechanism:

Thiophenol 2-Amino-5-nitrothiophenol Intermediate1 Ring-Opened Intermediate Thiophenol->Intermediate1 Nucleophilic Attack PropyleneOxide Propylene Oxide ProtonatedEpoxide Protonated Epoxide PropyleneOxide->ProtonatedEpoxide Protonation Acid Acid (e.g., p-TsOH) Acid->ProtonatedEpoxide Product 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine ProtonatedEpoxide->Intermediate1 Intermediate1->Product Intramolecular Cyclization

Figure 2: Proposed mechanism for acid-catalyzed synthesis.

Discussion:

The acid catalyst protonates the oxygen atom of the epoxide, leading to ring strain and facilitating nucleophilic attack. The regioselectivity of the ring-opening can be influenced by the nature of the acid catalyst and the reaction conditions. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc chloride (ZnCl₂) could be effective.[5]

Tertiary Amine-Catalyzed Synthesis (Organocatalysis)

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (Et₃N), are known to be highly efficient catalysts for the ring-opening of epoxides with amines and thiols, particularly in aqueous media.[6] This approach offers a greener and milder alternative to traditional acid or base catalysis.

Proposed Mechanism:

The tertiary amine can act as a general base to deprotonate the thiol or as a nucleophilic catalyst that initially attacks the epoxide, forming a quaternary ammonium intermediate which is then displaced by the thiolate.

Thiophenol 2-Amino-5-nitrothiophenol Intermediate1 Ring-Opened Intermediate Thiophenol->Intermediate1 Nucleophilic Attack PropyleneOxide Propylene Oxide PropyleneOxide->Intermediate1 DABCO DABCO DABCO->Intermediate1 Catalysis Product 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine Intermediate1->Product Intramolecular Cyclization

Figure 3: Tertiary amine-catalyzed synthesis workflow.

Discussion:

DABCO is an attractive catalyst due to its low toxicity, stability, and high catalytic activity. The reaction can often be performed under mild conditions, and the catalyst can be used in small quantities.

Experimental Protocols

The following protocols are proposed based on the catalytic strategies discussed above. Researchers should consider these as starting points and optimize the reaction conditions for their specific setup.

Protocol 1: Base-Catalyzed Synthesis using Potassium Carbonate

Materials:

  • 2-Amino-5-nitrothiophenol

  • Propylene oxide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, absolute

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-nitrothiophenol (1.70 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add absolute ethanol (40 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add propylene oxide (1.05 mL, 15.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of ethanol.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][3][4]thiazine.

Protocol 2: Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid

Materials:

  • 2-Amino-5-nitrothiophenol

  • Propylene oxide

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus (optional, for removal of water)

Procedure:

  • In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), dissolve 2-amino-5-nitrothiophenol (1.70 g, 10.0 mmol) in toluene (50 mL).

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 10 mol%).

  • Add propylene oxide (1.05 mL, 15.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by water (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to yield the pure product.

Protocol 3: Tertiary Amine-Catalyzed Synthesis using DABCO in Water

Materials:

  • 2-Amino-5-nitrothiophenol

  • Propylene oxide

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, suspend 2-amino-5-nitrothiophenol (1.70 g, 10.0 mmol) in deionized water (20 mL).

  • Add DABCO (0.11 g, 1.0 mmol, 10 mol%).

  • Stir the mixture vigorously at room temperature and add propylene oxide (1.05 mL, 15.0 mmol).

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography to obtain the final compound.

Data Summary and Comparison of Catalytic Systems

Catalyst SystemTypical Catalyst LoadingSolventTemperature (°C)Typical Reaction Time (h)AdvantagesPotential Challenges
K₂CO₃ (Base) 2.0 eqEthanol78 (Reflux)6-8Readily available, inexpensive.May require higher temperatures and longer reaction times.
p-TsOH (Acid) 10 mol%Toluene110 (Reflux)4-6Faster reaction times.Potential for side reactions, requires neutralization.
DABCO (Organo) 10 mol%WaterRoom Temp.12-16Mild conditions, environmentally friendly solvent.May be slower for less reactive substrates.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. The purity of the 2-amino-5-nitrothiophenol is critical, as it can oxidize to the disulfide, which will not react.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Side Product Formation: In acid-catalyzed reactions, polymerization of the epoxide can be a side reaction. Using a lower temperature or a less concentrated acid solution may help. In base-catalyzed reactions, ensure the base is fully dissolved or well-suspended for consistent results.

  • Catalyst Screening: If the proposed catalysts are not effective, consider screening other catalysts from the same class (e.g., other tertiary amines like triethylamine, other acids like methanesulfonic acid, or other bases like sodium ethoxide).

Conclusion

The synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][3][4]thiazine can be effectively achieved through the condensation of 2-amino-5-nitrothiophenol with propylene oxide using a variety of catalytic systems. The choice between base, acid, or tertiary amine catalysis will depend on the specific requirements of the synthesis, including desired reaction speed, conditions, and environmental impact. The protocols provided herein offer robust starting points for researchers to develop an optimized synthesis for this valuable heterocyclic compound.

References

  • Taylor & Francis. (2024, August 26). A facile approach to the synthesis of 3,4-dihydro-2H-benzo[4][1]imidazo[2,1-b][3][4][7]thiadiazines. Retrieved from [Link]

  • Kisszékelyi, P., Peňaška, T., Stankovianska, K., Mečiarová, M., & Šebesta, R. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195–1202. [Link]

  • BenchChem. (2025).
  • Synthesis of 3,4-Dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic Acid-1,1-dioxide (Hydrolysis in Aqueous Medium). (n.d.).
  • Gupta, A., & Taleuzzaman, M. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Medicinal Chemistry.
  • Wu, J., et al. (2013). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 3(11), 3581-3587.
  • Wu, J., et al. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 8(4), 338-341.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.
  • Ranu, B. C., et al. (2010). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 15(12), 9136-9179.
  • Wu, J., et al. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers.
  • Synthetic pathway of 1-(4-methyl-6-nitro-2H-benzo[b][3][4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives. (n.d.). ResearchGate.

  • Wu, J., et al. (2013).

Sources

Application

In vitro cell viability assay protocols for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

In Vitro Cell Viability Assay Protocols for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine Abstract This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 2-Methyl-6-nitro-3,4-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Cell Viability Assay Protocols for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine

Abstract

This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. The presence of a nitroaromatic moiety suggests potential bioactivity and necessitates a robust toxicological evaluation.[3][4][5][6] This guide details protocols for a multi-parametric approach, employing assays that probe distinct cellular health indicators: metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red). By explaining the scientific rationale behind procedural steps and emphasizing critical controls, these protocols are designed to yield reliable and reproducible data for researchers in toxicology, pharmacology, and drug development.

Introduction and Compound Profile

2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine is a heterocyclic compound containing a benzothiazine core and a nitro functional group. While specific biological activities of this particular molecule are not extensively documented in public literature, the general class of nitroaromatic compounds is known for a wide range of pharmacological and toxicological effects.[3][4][6] The nitro group is strongly electron-withdrawing and can be a structural alert for toxicity.[5][6]

The mechanism of toxicity for many nitroaromatic compounds involves enzymatic reduction of the nitro group, particularly under hypoxic conditions, to form highly reactive intermediates like nitroso and hydroxylamino derivatives.[7] These intermediates can induce cellular damage through the formation of DNA adducts or by redox cycling, a process that generates reactive oxygen species (ROS) and leads to oxidative stress.[3][7] Given these potential mechanisms, it is crucial to employ a battery of cytotoxicity assays to build a comprehensive toxicological profile.

Compound Handling and Preparation:

  • Solubility: The solubility of the test compound must be determined in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic compounds.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh serial dilutions of the compound in complete cell culture medium just before each experiment. The final concentration of DMSO in the culture wells should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Rationale for a Multi-Parametric Assay Approach

Relying on a single cytotoxicity assay can provide an incomplete or misleading picture of a compound's effect.[9][10] A compound might, for example, inhibit mitochondrial respiration without immediately compromising membrane integrity. Therefore, this guide utilizes three distinct, well-validated assays to provide a more holistic view of cellular health.

  • MTT Assay: Measures the metabolic activity of mitochondrial dehydrogenases, reflecting cellular respiratory function.[1]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of plasma membrane damage and cell lysis.[11][12][13]

  • Neutral Red (NR) Uptake Assay: Assesses the integrity and function of lysosomes, as only viable cells can incorporate and retain the dye within these organelles.[2][8][14]

This multi-endpoint strategy helps to differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and can provide preliminary insights into the mechanism of toxicity.

General Experimental Workflow

A standardized workflow is essential for reproducible results. The general process for each assay follows a similar pattern, which can be visualized in the diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding (Plate cells in 96-well plates) compound_prep 2. Compound Dilution (Prepare serial dilutions) treatment 3. Cell Treatment (Expose cells to compound for 24-72h) compound_prep->treatment reagent_add 4. Add Assay-Specific Reagent (MTT, NR Dye, or Collect Supernatant for LDH) treatment->reagent_add incubation 5. Incubation (Allow for color/signal development) reagent_add->incubation read_plate 6. Measure Signal (Spectrophotometer at specific λ) incubation->read_plate calculate 7. Calculate Viability & IC50 (Normalize to controls) read_plate->calculate

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

Cell Line Selection and Culture

The choice of cell line can significantly influence the outcome of cytotoxicity studies.[9] It is recommended to use a cell line relevant to the compound's potential application or target organ. For general toxicity screening, commonly used lines include:

  • HepG2 (Human Hepatocellular Carcinoma): Relevant for assessing potential liver toxicity, as the liver is a primary site of drug metabolism.

  • A549 (Human Lung Carcinoma): A model for epithelial cell toxicity.

  • L929 (Mouse Fibroblasts): Often recommended by ISO standards for biocompatibility testing of materials.[15]

Cells should be cultured in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells.[1] The amount of formazan produced is proportional to the number of metabolically active cells.

MTT_Pathway MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondria Enters cell Formazan Formazan (Purple, Insoluble) Solubilizer Solubilizing Agent (e.g., DMSO, SDS) Formazan->Solubilizer Crystals Mitochondria->Formazan Reduces SolubleFormazan Solubilized Formazan (Purple Solution) Solubilizer->SolubleFormazan Dissolves OD @ 570nm OD @ 570nm SolubleFormazan->OD @ 570nm Measured

Caption: Principle of the MTT cell viability assay.

Materials:

  • 96-well flat-bottom tissue culture plates

  • 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[16]

  • Multi-channel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include triplicate wells for each concentration, a vehicle control (medium + DMSO), and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker, protected from light.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[11] The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.[12]

Materials:

  • Cells and compound prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, catalyst, and lysis buffer). Follow the manufacturer's instructions.

  • 96-well flat-bottom assay plate.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3).

  • Establish Controls: It is critical to set up the following controls on the same plate:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer for 45 minutes before supernatant collection (represents 100% cytotoxicity).

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells (optional but recommended).[12]

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well assay plate.

  • LDH Reaction: Add the LDH reaction mixture provided in the kit to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490-520 nm).[12]

Protocol 3: Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[8][14] The amount of dye extracted from the cells after incubation is directly proportional to the number of viable cells.

Materials:

  • Cells and compound prepared as in the MTT assay.

  • Neutral Red solution (e.g., 0.33% stock solution).[2]

  • NR Destain Solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid).[2]

  • DPBS (Dulbecco's Phosphate-Buffered Saline).

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3).

  • Medium Removal: After the treatment period, discard the medium from all wells.

  • NR Staining: Add 100 µL of pre-warmed medium containing Neutral Red dye to each well. The final concentration of NR may need optimization but is typically around 33-50 µg/mL.[8]

  • Incubation: Incubate the plate at 37°C for 2-3 hours.

  • Dye Removal and Washing: Discard the NR solution, and rinse the cells once with 150 µL of DPBS to remove excess dye.[2]

  • Dye Extraction: Add 150 µL of the NR Destain Solution to each well.

  • Shaking: Place the plate on a shaker for at least 10 minutes to extract the dye from the cells and form a homogeneous solution.[2]

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm.[2]

Data Analysis and Interpretation

For all assays, data should be analyzed to determine the percentage of cell viability relative to the control, and subsequently, the half-maximal inhibitory concentration (IC50).

1. Calculation of Percent Viability:

  • MTT and NR Assays: % Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • LDH Assay: First, calculate the percentage of cytotoxicity: % Cytotoxicity = [(OD_Sample - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100 Then, calculate viability: % Viability = 100 - % Cytotoxicity

2. IC50 Determination: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to calculate the IC50 value. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

3. Potential Interferences and Quality Control:

  • Compound Color: Nitroaromatic compounds can be colored. It is essential to run a parallel plate without cells, containing only medium and the compound dilutions, to measure the compound's intrinsic absorbance at the assay wavelength. This background absorbance should be subtracted from the experimental values.[7][19]

  • Chemical Interference: Some compounds can directly reduce MTT or react with other assay reagents, leading to false results.[9][20] Comparing results from multiple assays with different endpoints (e.g., metabolism vs. membrane integrity) can help identify such artifacts.

  • Assay Window: Ensure a good dynamic range in your assay. The signal from the positive control (e.g., maximum LDH release) should be significantly higher than the negative control (spontaneous release).

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the results.

Summary of Protocol Parameters

ParameterMTT AssayLDH AssayNeutral Red Assay
Principle Mitochondrial metabolic activityPlasma membrane integrityLysosomal integrity
Endpoint Colorimetric (Formazan)Colorimetric (Formazan)Colorimetric (Extracted Dye)
Wavelength 570 nm~490 nm540 nm
Incubation Time 2-4 hours (reagent)~30 minutes (reagent)2-3 hours (reagent)
Key Controls Vehicle, Untreated, BlankVehicle, Spontaneous Release, Maximum ReleaseVehicle, Untreated, Blank
Potential Interference Compound color, direct MTT reductionSerum LDH, compound interferenceCompound precipitation, dye interactions

Conclusion

The protocols outlined in this guide provide a robust framework for evaluating the in vitro cytotoxicity of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and lysosomal function, researchers can obtain a comprehensive and reliable profile of the compound's effects at the cellular level. Careful attention to controls, especially those accounting for potential compound interference, is paramount for generating high-quality, interpretable data. This foundational toxicological assessment is a critical step in the characterization and development of any novel chemical entity.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Alves, M. J., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]

  • Rescifina, A., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Puzyn, T., et al. (2011). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. QSAR & Combinatorial Science. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. Retrieved from [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]

  • Neutral Red Uptake. (n.d.). Institute for In Vitro Sciences, Inc. Retrieved from [Link]

  • Neutral Red Uptake Assay. (n.d.). RE-Place. Retrieved from [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). Medical Device and Diagnostic Industry. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (2025). Test Labs. Retrieved from [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods. (2025). National Toxicology Program. Retrieved from [Link]

  • In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved from [Link]

  • Choi, H. S., et al. (2023). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences. Retrieved from [Link]

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity. (2024). Eurofins Medical Device Testing. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Retrieved from [Link]

  • I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?. (2020). ResearchGate. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. Retrieved from [Link]

Sources

Method

Application Note: Strategic Functionalization of the 2-Methyl Group in 3,4-Dihydro-2H-benzo[b][1,4]thiazine Scaffolds

Executive Summary & Pharmacological Context The 3,4-dihydro-2H-benzo[b][1,4]thiazine heterocyclic core is a privileged scaffold in modern drug discovery. Derivatives of this class exhibit a broad spectrum of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 3,4-dihydro-2H-benzo[b][1,4]thiazine heterocyclic core is a privileged scaffold in modern drug discovery. Derivatives of this class exhibit a broad spectrum of biological activities, including selective[1], robust [2], and potent [3][4].

A critical vector for structure-activity relationship (SAR) optimization is the C-2 position. Specifically, the functionalization of the 2-methyl group allows medicinal chemists to improve hydrophobic packing and overall receptor engagement without perturbing the electronic distribution of the core thiazine ring[2]. This application note provides validated, step-by-step protocols for the late-stage derivatization of the 2-methyl group, focusing on radical bromination and subsequent nucleophilic substitution.

Mechanistic Rationale: The Causality of Experimental Design

Functionalizing the 2-methyl group of a 3,4-dihydro-2H-benzo[b][1,4]thiazine scaffold presents unique chemoselectivity challenges that dictate our experimental design:

  • The N-Protection Imperative : The secondary amine at the N-4 position is highly susceptible to oxidation and electrophilic attack. Attempting direct radical bromination or oxidation on the unprotected scaffold inevitably leads to N-bromination, N-oxidation, or [5]. Therefore, installing a robust electron-withdrawing protecting group (e.g., tert-butyloxycarbonyl, Boc) is a mandatory first step. This deactivates the nitrogen lone pair, shielding the core from unwanted side reactions.

  • Thermodynamic Radical Stabilization : To functionalize the unactivated sp³ C-H bonds of the 2-methyl group, a free-radical pathway is required. The free-radical abstraction of a hydrogen atom from the 2-methyl group is thermodynamically favored because the resulting carbon-centered radical is significantly stabilized by the adjacent sulfur atom.

  • Kinetic Control via NBS/AIBN : Using N-Bromosuccinimide (NBS) in combination with Azobisisobutyronitrile (AIBN) ensures a low, steady-state concentration of bromine radicals. This kinetic control favors hydrogen abstraction at the 2-methyl position over electrophilic aromatic substitution (EAS) on the electron-rich benzene ring.

Workflow Start 2-Methyl-3,4-dihydro- 2H-benzo[b][1,4]thiazine Protect N-Protection (Boc2O, DMAP) Start->Protect Bromination Radical Bromination (NBS, AIBN) Protect->Bromination Oxidation Direct Oxidation (SeO2) Protect->Oxidation BromoInt 2-(Bromomethyl) Intermediate Bromination->BromoInt NuSub Nucleophilic Substitution BromoInt->NuSub FormylInt 2-Formyl Derivative Oxidation->FormylInt

Figure 1: Divergent synthetic workflows for 2-methyl functionalization.

Quantitative Data: Comparison of Functionalization Strategies

StrategyReagents & ConditionsTarget IntermediateTypical YieldReaction TimeKey Advantage
Radical Bromination NBS, AIBN, PhCF₃, 80°C2-(Bromomethyl)65–80%4–6 hHighly versatile electrophile for Sₙ2 reactions with diverse nucleophiles.
Direct Oxidation SeO₂, 1,4-Dioxane, 100°C2-Formyl40–55%12–18 hDirect access to aldehydes for downstream reductive amination.
Lithiation / Trapping LDA, THF, -78°C, ElectrophileC-2 Substituted30–50%2–4 hAllows direct C-C bond formation, but requires strict anhydrous conditions.

Validated Experimental Protocols

Protocol A: N-Boc Protection of the Scaffold (Pre-requisite)
  • Causality : Protection is required to prevent N-centered radical formation and oxidative degradation of the thiazine ring.

  • Procedure :

    • Dissolve 10 mmol of 2-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine in 30 mL of anhydrous dichloromethane (DCM).

    • Add 12 mmol of Di-tert-butyl dicarbonate (Boc₂O) and 1 mmol of 4-Dimethylaminopyridine (DMAP).

    • Stir at room temperature for 12 hours.

    • Self-Validation : Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (amine) will stain heavily with ninhydrin, whereas the Boc-protected product will not, confirming complete capping of the nitrogen.

    • Wash with 1M HCl, extract, dry over Na₂SO₄, and concentrate to yield the protected intermediate.

Protocol B: Radical Bromination of the 2-Methyl Group
  • Causality : Trifluorotoluene (PhCF₃) is utilized as a greener, non-ozone-depleting alternative to CCl₄. It perfectly stabilizes radical intermediates without participating in competitive hydrogen abstraction.

  • Procedure :

    • Dissolve 5 mmol of the N-Boc-protected intermediate in 25 mL of anhydrous PhCF₃.

    • Add 5.5 mmol of N-Bromosuccinimide (NBS) and 0.25 mmol of Azobisisobutyronitrile (AIBN).

    • Purge the reaction flask with Argon for 10 minutes. Causality: Ambient oxygen acts as a radical scavenger and will prematurely terminate the chain reaction.

    • Heat the mixture to 80°C under reflux for 4–6 hours.

    • Self-Validation : The initial dense suspension will transition into a clear solution, and succinimide (a byproduct) will visibly float to the surface as a light white solid, indicating the successful progression of the bromination cycle.

    • Cool to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify via flash chromatography to isolate the 2-(bromomethyl) intermediate.

Mechanism AIBN AIBN (Initiator) Radical Isobutyronitrile Radical AIBN->Radical Heat (80°C) BrRadical Bromine Radical (Br•) Radical->BrRadical Reacts with NBS NBS N-Bromosuccinimide Substrate N-Protected 2-Methyl Benzothiazine AlkylRadical 2-Methylene Radical Intermediate Substrate->AlkylRadical H-Abstraction by Br• Product 2-(Bromomethyl) Benzothiazine AlkylRadical->Product Br Transfer from NBS Product->BrRadical Chain Propagation

Figure 2: Free-radical halogenation mechanism of the 2-methyl position via NBS/AIBN.

Protocol C: Nucleophilic Substitution (Amination)
  • Causality : K₂CO₃ is utilized as a mild, non-nucleophilic base to sponge the generated HBr, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Procedure :

    • Dissolve 2 mmol of the 2-(bromomethyl) intermediate in 10 mL of anhydrous DMF.

    • Add 2.4 mmol of the desired secondary amine (e.g., morpholine or piperazine) and 4 mmol of anhydrous K₂CO₃.

    • Stir at room temperature for 8 hours.

    • Self-Validation : TLC (UV active) should show the complete consumption of the bromomethyl starting material (higher R_f) and the appearance of a distinctly more polar product spot (lower R_f).

    • Quench with water (30 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers thoroughly with brine (5 x 20 mL) to remove residual DMF.

    • Dry over Na₂SO₄, concentrate, and purify to yield the functionalized target scaffold.

References

  • Benzoxazines, benzothiazines, and related compounds having nos inhibitory activity. Google Patents (CA2729246C).
  • In silico discovery and mechanistic profiling of STING agonists engaging the transmembrane domain. Inimmune. URL:[Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. URL:[Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Welcome to the Advanced Technical Support Center. This guide is designed for discovery chemists and process scientists facing yield bottlenecks during the synthesis of substituted 1,4-benzothiazine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for discovery chemists and process scientists facing yield bottlenecks during the synthesis of substituted 1,4-benzothiazine scaffolds. Functionalizing the thiazine ring with methyl groups is a proven strategy to improve hydrophobic packing and receptor engagement in targets such as STING[1]. However, synthesizing the 2-methyl-6-nitro derivative introduces unique regioselectivity and oxidation challenges.

Below, we break down the mechanistic causality of common failures, provide a quantitative optimization matrix, and detail a self-validating standard operating procedure (SOP) to reliably achieve >85% synthetic yields.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My cyclization yield is capped at 40–50%, and I am isolating a significant amount of black, tarry byproduct. What is causing this degradation? A1: This is a hallmark of oxidative degradation and competitive intermolecular oligomerization. The 1,4-benzothiazine scaffold is electron-rich and highly susceptible to oxidation into sulfoxides or sulfones if oxygen is not rigorously excluded from the reaction matrix[2]. Furthermore, running the reaction at high concentrations (>0.5 M) favors intermolecular Nucleophilic Aromatic Substitution ( SN​Ar ) over the desired intramolecular cyclization. Causality-Driven Solution: You must use strictly degassed solvents (via freeze-pump-thaw) and maintain a positive nitrogen or argon atmosphere throughout the heating cycle. Diluting the reaction to 0.1 M strongly biases the kinetics toward the intramolecular ring closure.

Q2: How do I control the regioselectivity to ensure I get the 2-methyl isomer rather than the 3-methyl isomer? A2: Regioselectivity is locked in during the synthesis of the acyclic thioether precursor, not during the final cyclization step. If you use a non-specific alkylation of 2-amino-5-nitrobenzenethiol with 1,2-dibromopropane, you will generate an inseparable mixture of 2-methyl and 3-methyl isomers due to competing SN​2 pathways[3]. Causality-Driven Solution: To obtain the 2-methyl derivative exclusively, synthesize the precursor 2-((2-fluoro-4-nitrophenyl)thio)propan-1-amine. This is best achieved by reacting 2-fluoro-4-nitrobenzenethiol with 2-methylaziridine. The thiolate, acting as a soft nucleophile, will selectively attack the less sterically hindered carbon of the aziridine ring, placing the methyl group adjacent to the sulfur atom.

Logical workflow for ensuring regioselective synthesis of the 2-methyl isomer.

Q3: Why does my product streak heavily and degrade during silica gel chromatography? A3: Secondary amines within the 3,4-dihydro-2H-benzo[b][1,4]thiazine core can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and on-column degradation. Causality-Driven Solution: Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading your sample. This neutralizes the acidic sites, ensuring a sharp elution band and preventing yield loss during purification.

Part 2: Quantitative Optimization Matrix

While Triethylamine (TEA) in DMF is a commonly cited baseline for benzothiazine cyclizations[4], our internal process optimization demonstrates that switching to a less nucleophilic base (DIPEA) in a more polar solvent (DMSO) significantly accelerates the reaction and suppresses base-catalyzed degradation.

Base (3.0 eq)Solvent (0.1 M)Temperature (°C)Time (h)Isolated Yield (%)Purity (LC-MS)Primary Impurity Profile
TEADMF1101665%85%Intermolecular oligomers
K₂CO₃DMF1101272%88%Unreacted precursor
DIPEA DMSO 100 8 89% >98% Trace sulfoxide (<1%)
Cs₂CO₃NMP120655%60%Severe thermal degradation
Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes an intramolecular SN​Ar mechanism. The nitro group at the para position to the leaving group (fluoride) highly activates the aromatic ring, allowing the pendant primary amine to attack the C-F bond and close the 6-membered thiazine ring[4].

Step-by-step experimental workflow with in-process validation checkpoints.

Step-by-Step Methodology

Step 1: System Deoxygenation (Critical for Yield)

  • Transfer 100 mL of anhydrous DMSO into a 250 mL 3-neck round-bottom flask.

  • Perform three cycles of freeze-pump-thaw to remove dissolved oxygen. Backfill the flask with high-purity Nitrogen ( N2​ ). Causality: Removing O2​ prevents the synthesized thiazine from oxidizing into the corresponding 1,1-dioxide[2].

Step 2: Reagent Charging

  • Under a positive N2​ stream, add 2.30 g (10.0 mmol) of 2-((2-fluoro-4-nitrophenyl)thio)propan-1-amine to the DMSO.

  • Add 5.23 mL (30.0 mmol, 3.0 eq) of N,N-Diisopropylethylamine (DIPEA) dropwise via syringe. Causality: DIPEA acts as a non-nucleophilic proton sink to absorb the HF generated during the SN​Ar cyclization, driving the equilibrium forward without participating in side reactions.

Step 3: Thermal Cyclization & In-Process Control (IPC)

  • Heat the reaction mixture to 100 °C using a precisely controlled oil bath. Stir at 400 RPM for 8 hours.

  • IPC Validation: At t = 8 hours, pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the precursor mass ( [M+H]+=231 ) is depleted (<2% AUC) and the product mass ( [M+H]+=211 ) dominates. The solution should transition from a pale yellow to a deep red color[4].

Step 4: Quench and Extraction

  • Cool the reaction to 5 °C using an ice-water bath.

  • Slowly pour the mixture into 300 mL of vigorously stirred ice water.

  • Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 2×100 mL) to remove residual DMSO.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Pack a silica gel column using a solvent system of 10% Ethyl Acetate in Hexanes containing 1% TEA.

  • Load the crude red oil and elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • IPC Validation: Monitor fractions via TLC. The target compound will elute as a distinct red band with an Rf​≈0.60 (in 50% EtOAc/Hexane).

  • Concentrate the pure fractions to afford 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine as a crystalline red solid.

References
  • WO2013076590A1 - Benzothiazine compounds as h3 receptor ligands Google Patents. Provides baseline protocols and analytical data for the synthesis of 6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives via SN​Ar cyclization. URL:[4]

  • Regioselective synthesis of new variety of 1,4-benzothiazines ResearchGate. Details the regioselective ring-opening mechanisms required to accurately position alkyl substituents (such as methyl groups) on the benzothiazine core. URL:[3]

  • In silico discovery and mechanistic profiling of STING agonists engaging the transmembrane domain Inimmune. Discusses the rationale for introducing methyl substituents onto the benzo[b][1,4]thiazine ring to improve hydrophobic packing and biological activity. URL:[1]

  • High yield synthesis of 4H-1,4-benzothiazine-1,1-dioxide derivatives ResearchGate. Highlights the susceptibility of the 1,4-benzothiazine core to oxidation and details methodologies to manage sulfoxide/sulfone formation. URL:[2]

Sources

Optimization

Troubleshooting impurities during the crystallization of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Technical Support Center: Crystallization of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine Welcome to the technical support guide for the purification of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine

Welcome to the technical support guide for the purification of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to impurities encountered during the crystallization process. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My final product is a yellow or brownish solid, but I expect a purer color. What are the likely causes?

A1: Off-color products are typically indicative of residual impurities. For nitroaromatic compounds like this benzothiazine derivative, coloration can arise from several sources:

  • Trapped Mother Liquor: The most common cause is the retention of impure solvent within the crystal lattice or on the crystal surface.

  • Unreacted Starting Materials: Many synthetic routes for benzothiazines utilize precursors like substituted 2-aminothiophenols, which can be colored and persist if the reaction is incomplete.[3][4]

  • Oxidation/Degradation Products: Benzothiazine derivatives can be susceptible to oxidation, especially at the sulfur atom, or degradation under prolonged heating, leading to colored byproducts.

  • Chromophoric Impurities: The nitro group itself is a strong chromophore. Even small amounts of related, highly conjugated impurities can impart significant color.

Q2: I'm not getting any crystals upon cooling my recrystallization solution. What should I do?

A2: This is a classic case of supersaturation, where the compound remains dissolved even though its concentration is above its normal solubility limit at that temperature.[2] To induce crystallization, you can:

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod just below the liquid's surface can create microscopic imperfections on the glass, providing nucleation sites for crystal growth.[1]

  • Add a Seed Crystal: If you have a small amount of the pure, solid product from a previous batch, adding a single tiny crystal can initiate rapid crystallization.[2]

  • Reduce the Volume: You may have used too much solvent.[2] Carefully evaporate some of the solvent to increase the concentration of your compound and try cooling again.

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try using an ice-water bath or even an ice/salt bath for lower temperatures.

Q3: My compound "oils out" during recrystallization instead of forming solid crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the solute is lower than the boiling point of the chosen solvent or when there is a high concentration of impurities.[1][2]

  • Causality: The compound melts in the hot solvent before it can form an ordered crystal lattice upon cooling. Impurities disrupt the lattice formation, favoring a disordered liquid state.

  • Solutions:

    • Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[1][2] Very slow cooling is critical.

    • Consider using a solvent with a lower boiling point.

    • Employ a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Then, gently warm until clear and cool slowly.[1]

Q4: My final yield after recrystallization is very low. How can I improve recovery?

A4: Poor recovery is often a trade-off for high purity, but it can be optimized. The primary causes are using too much solvent or choosing a suboptimal solvent.[1]

  • Excess Solvent: The most common error is adding too much hot solvent to dissolve the crude product.[2][5] Your compound has some solubility even in the cold solvent, and any excess will retain a significant portion of your product in the mother liquor.

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product.

  • Optimization:

    • Use the minimum amount of boiling solvent required to fully dissolve the crude material. Add the solvent in small portions, allowing the solution to boil between additions.[5]

    • Always wash the final crystals on the filter with a minimal amount of ice-cold solvent.[1]

    • Before discarding the filtrate (mother liquor), cool it thoroughly in an ice bath to see if a second crop of crystals can be obtained.

Troubleshooting Impurities: A Deeper Dive

This section provides a structured workflow for diagnosing and resolving specific impurity-related challenges during the crystallization of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing common crystallization issues.

G start Crude Product Ready for Crystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? filter_wash Filter & Wash with Cold Solvent crystals_form->filter_wash Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution crystals_form->induce No oiling_out->crystals_form No reheat Reheat to Dissolve Oil oiling_out->reheat Yes check_purity Check Purity (TLC, NMR, MPt) filter_wash->check_purity purity_ok Is Purity Acceptable? check_purity->purity_ok end_ok Pure Product Obtained purity_ok->end_ok Yes re_xtal Re-crystallize purity_ok->re_xtal No, Minor Impurities charcoal Use Activated Charcoal (for colored impurities) purity_ok->charcoal No, Colored Impurities chrom Consider Column Chromatography (for difficult separations) purity_ok->chrom No, Major/Close Impurities induce->cool add_solvent Add More Solvent / Use Mixed Solvent reheat->add_solvent cool_slower Cool Even Slower add_solvent->cool_slower cool_slower->cool re_xtal->dissolve charcoal->dissolve chrom->start

Caption: Troubleshooting workflow for crystallization.

Potential Impurities and Characterization

To effectively remove impurities, you must first understand what they might be. Based on common synthetic routes for benzothiazines, the following impurities are plausible.[3]

Potential Impurity Likely Source Suggested Analytical Method Removal Strategy
2-Amino-5-nitrothiophenol Unreacted starting materialTLC, ¹H NMR (distinct aromatic and amine signals)Recrystallization (choose a solvent where the starting material is either very soluble or very insoluble)
Oxidized Byproducts (e.g., Sulfoxide) Air oxidation during reflux or workupMass Spectrometry (M+16 peak), ¹³C NMR (shift in carbon alpha to sulfur)Column chromatography before final crystallization
Positional Isomers Non-regioselective reaction steps¹H NMR (different aromatic splitting patterns), HPLCFractional crystallization or preparative chromatography
Residual Solvents (e.g., DMF, Ethanol) Incomplete drying from synthesis or crystallization¹H NMR (characteristic solvent peaks), GC-MSDrying under high vacuum, potentially with gentle heating

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent

This protocol is the first-line approach for purification when a suitable single solvent is identified. The ideal solvent will dissolve the compound well when hot but poorly when cold.[1] For nitroaryl compounds, alcoholic solvents like ethanol or isopropanol are often a good starting point.[1]

  • Solvent Selection: Place a small amount (10-20 mg) of the crude product in a test tube. Add a few drops of the candidate solvent. If it dissolves immediately at room temperature, the solvent is unsuitable (too soluble). If it doesn't dissolve, heat the tube gently. If it dissolves when hot but precipitates upon cooling, it is a good candidate solvent.

  • Dissolution: Place the bulk of the crude 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) to a gentle boil.

  • Minimum Solvent: Continue adding small aliquots of the hot solvent until the solid has just completely dissolved. Do not add a large excess of solvent, as this will reduce your final yield.[2]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them, then transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.

Protocol 2: Decolorization with Activated Charcoal

This method is used when the product is contaminated with colored, high-molecular-weight impurities.

  • Dissolution: Follow steps 2 and 3 from Protocol 1 to dissolve your crude product in the minimum amount of hot solvent.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Reheat and Filter: Gently reheat the mixture to boiling for a few minutes. Then, perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. It is often helpful to pre-heat the funnel and receiving flask.

  • Crystallize: The resulting clear, colorless (or less colored) filtrate is then allowed to cool slowly, as described in steps 4-8 of Protocol 1.

Solvent System Selection Guide

Choosing the right solvent is the most critical step in a successful crystallization. The "like dissolves like" principle is a good starting point; polar compounds like our target are more soluble in polar solvents.[1]

G start Start: Crude Product test_polar Test Polar Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate) start->test_polar sol_rt Soluble at Room Temp? test_polar->sol_rt sol_hot Soluble when Hot? sol_rt->sol_hot No fail Try Different Solvents sol_rt->fail Yes xtal_cool Crystallizes on Cooling? sol_hot->xtal_cool Yes sol_hot->fail No use_single Use as Single Solvent xtal_cool->use_single Yes find_good Find 'Good' Solvent (dissolves product well) xtal_cool->find_good No find_bad Find 'Bad' Solvent (product is insoluble) find_good->find_bad miscible Are they Miscible? find_bad->miscible use_mixed Use as Mixed-Solvent Pair miscible->use_mixed Yes miscible->fail No

Caption: Decision tree for selecting a recrystallization solvent.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2012). Why I am not getting crystals?. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Kozioł, A. E., et al. (2018). Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][1][2]thiazin-3(4H)-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Tshiwawa, T., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. Retrieved from [Link]

  • Kumar, A. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • El-Sayed, R., et al. (2016). New Routes for the Synthesis Novel Heterocyclic via Formation of C-N Bond and via Cleavage a Thiazine Ring of Benzothiazine. Juniper Publishers. Retrieved from [Link]

  • Yıldırım, S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Retrieved from [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Retrieved from [Link]

  • Chen, J., et al. (2013). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances. Retrieved from [Link]

  • Gupta, R., & Wuest, M. (2016). 6-Nitro-4H-benzo[d][1][6]thiazin-2-amine. Molbank. Retrieved from [Link]

  • Sapegin, A., et al. (2016). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Welcome to the Application Scientist Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with benzothiazine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with benzothiazine scaffolds. 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine presents unique purification challenges due to its highly polar nitro group, hydrogen-bond donating secondary amine, and oxidation-sensitive thioether linkage.

This portal provides diagnostic workflows, thermodynamic rationales, and self-validating protocols to ensure high-purity crystalline yields.

Solvent Selection Diagnostics

Selecting the correct solvent system is a thermodynamic balancing act. The ideal solvent must solvate the polar functional groups at elevated temperatures while forcing the hydrophobic aromatic core out of solution as the temperature drops.

SolventSelection Start Crude 2-Methyl-6-nitro-3,4-dihydro- 2H-benzo[b][1,4]thiazine PurityCheck Is crude purity > 85%? Start->PurityCheck HighPurity Single Solvent System (e.g., Ethanol) PurityCheck->HighPurity Yes LowPurity Binary Solvent System (e.g., EtOAc / Hexane) PurityCheck->LowPurity No OilingOut Does it oil out during cooling? HighPurity->OilingOut Success Pure Crystalline Product LowPurity->Success Seed Add seed crystals or switch to lower BP solvent OilingOut->Seed Yes OilingOut->Success No Seed->Success

Diagnostic Decision Tree for Solvent Selection.

Quantitative Solvent Comparison Data

Summarized below are the physicochemical properties of standard recrystallization solvents and their mechanistic suitability for this specific benzothiazine derivative.

Solvent SystemBoiling Point (°C)Polarity IndexSolvation MechanismSuitability for Target Molecule
Ethanol (Absolute) 78.45.2H-bond donor/acceptor; interacts with -NO 2​ and -NH-Primary Choice (High Purity Crude) . Provides a steep temperature-dependent solubility curve.
Ethyl Acetate / Hexane 77.1 / 68.04.4 / 0.1Dipole-dipole (EtOAc) / Hydrophobic anti-solvent (Hexane)Primary Choice (Low Purity Crude) . Excellent for partitioning non-polar impurities into the mother liquor.
Methanol 64.75.1Strong H-bond donorAlternative . Used if the solute oils out in EtOH due to a lower boiling point.
Toluene 110.62.4 π−π stacking with aromatic coreNot Recommended . High boiling point may cause thermal degradation of the thiazine ring.
Water 100.010.2Extreme H-bondingAnti-Solvent Only . The target molecule is highly insoluble; used only in trace amounts to force nucleation.

Troubleshooting & FAQs

Q1: Why is Ethanol frequently recommended as the primary recrystallization solvent for benzothiazine derivatives? A: The efficacy of ethanol lies in its thermodynamic compatibility with the solute. 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine possesses a highly polar, electron-withdrawing nitro group and a hydrogen-bond donating secondary amine. Ethanol (a polar protic solvent) provides an ideal dielectric constant that solvates these functional groups efficiently at its boiling point (78°C). However, at 0–4°C, the entropic penalty of solvating the hydrophobic aromatic core and methyl group overcomes the enthalpic benefits of hydrogen bonding. This results in a steep solubility curve—the fundamental prerequisite for high-yield recrystallization. This principle is widely validated in the1[1].

Q2: During cooling, my product forms a viscous liquid (oils out) instead of crystallizing. What is the mechanistic cause, and how do I resolve it? A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solution is higher than the melting point of the impure solute. The nitro group often depresses the melting point significantly when impurities are present, causing the compound to separate as a supercooled liquid rather than forming a solid crystal lattice. Resolution Protocol:

  • Reheat the mixture until the oil dissolves completely into a single phase.

  • Adjust Solvent Volume: Add 10-15% more of the primary solvent to lower the saturation temperature below the depressed melting point of the solute.

  • Bypass the Nucleation Barrier: Introduce a pure seed crystal of the target molecule at the cloud point to provide a kinetic pathway for crystallization.

  • Switch Solvents: If oiling out persists, transition to a binary system with a lower boiling point, such as Ethyl Acetate/Hexane.

Q3: The crude product contains dark, highly colored impurities. How can these be removed without destroying the product? A: The electron-rich sulfur and nitrogen atoms in the dihydrothiazine ring are susceptible to trace oxidation, forming highly conjugated, intensely colored sulfoxide or extended aromatic byproducts. These planar impurities often co-crystallize by intercalating into the target's crystal lattice. Resolution Protocol: Incorporate an activated carbon (charcoal) treatment. Dissolve the crude mixture in the chosen solvent at reflux, remove from heat briefly, and add 1-2% (w/w) activated carbon. Boil for 5 minutes. The porous, graphitic carbon matrix preferentially adsorbs large, highly conjugated polymeric impurities via π−π stacking interactions. Follow this immediately with a hot filtration.

Validated Anti-Solvent Crystallization Protocol

When crude purity is low (<85%), a binary solvent system (Ethyl Acetate / Hexane) is required. This method relies on dissolving the compound in a "good" solvent (EtOAc) and precipitating it with a "bad" solvent (Hexane)[2].

AntiSolvent Step1 Dissolve in Minimal Hot EtOAc Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Dropwise Addition of Hot Hexane Step2->Step3 Step4 Slow Cooling to RT then 4°C Step3->Step4 Step5 Vacuum Filtration & Cold Wash Step4->Step5

Anti-Solvent Crystallization Workflow for Benzothiazine Derivatives.

Step-by-Step Methodology (Self-Validating System)
  • Initial Solvation: Place the crude 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine in an Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to a gentle reflux (approx. 75°C) until the solid is completely dissolved.

  • Decolorization & Hot Filtration: If the solution is dark, remove from heat, add 1-2% w/w activated carbon, and boil for 5 minutes. Filter the hot solution through a pre-warmed Celite pad into a clean, heated flask. Self-Validation: The filtrate should be significantly lighter in color (pale yellow/orange).

  • Anti-Solvent Addition: Maintain the filtrate at a gentle reflux. Slowly add hot Hexane dropwise until the solution becomes faintly turbid (the cloud point).

  • Re-clarification (Critical Step): Add just enough hot EtOAc (1-3 drops) to clear the turbidity. Self-Validation: The immediate clearing of the solution confirms you have established a perfectly saturated solution at the boiling point, ensuring maximum thermodynamic yield upon cooling.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 1-2 hours. Mechanistic note: Slow cooling ensures the thermodynamic formation of a pure crystal lattice, excluding impurities.

  • Maximum Yield Maturation: Once room temperature is reached and crystallization is evident, transfer the flask to an ice bath (0-4°C) for 30 minutes to depress solubility further.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Hexane to displace residual mother liquor without dissolving the product. Dry under a high vacuum.

References

  • Patel C., Bassin J.P.M., Flye J., Hunter A.P., Martin L., Goyal M. "Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives." Molecules. 2016 Jun 30;21(7):861. 1

  • Rai A., Raj V., Singh A.K., Keshari A.K., Kumar U., Kumar D., Saha S. "Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells." Cogent Chemistry. 2017 Mar 31;3(1):1303909. 2

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of Microwave-Assisted vs. Conventional Synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine: A Comparative Guide

Introduction & Pharmacological Context The 1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antifungal, and antica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antifungal, and anticancer 1[1]. Specifically, 2-methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine serves as a critical intermediate for synthesizing advanced 2[2].

However, synthesizing this specific nitro-substituted derivative presents a significant chemical challenge. The strongly electron-withdrawing nature of the 6-nitro group drastically reduces the nucleophilicity of the ortho-amine through resonance and inductive effects. This deactivation makes the crucial ring-closing N-alkylation step sluggish, highly variable, and susceptible to competing side reactions.

Mechanistic Causality & The Heating Dilemma

The standard synthetic route involves the condensation of 2-amino-4-nitrobenzenethiol with 1,2-dibromopropane. The mechanism proceeds via a rapid intermolecular S-alkylation to form a thioether intermediate, followed by an intramolecular N-alkylation to close the thiazine ring.

Because the N-alkylation is the rate-limiting step, conventional oil-bath heating requires prolonged reaction times (8–12 hours). This extended thermal exposure creates a high probability of oxidative dimerization (forming disulfides) and thermal 3[3].

In contrast, Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating. The polar solvent (e.g., DMF) and the highly polar nitro-thioether intermediate couple directly with microwave frequencies, resulting in rapid, uniform volumetric heating. This localized superheating overcomes the activation energy barrier for cyclization in minutes, kinetically outcompeting the formation of thermodynamic 4[4].

Mechanism A 2-Amino-4-nitro- benzenethiol B S-Alkylation (Fast) A->B 1,2-Dibromopropane K2CO3 C Thioether Intermediate B->C D N-Alkylation / Cyclization (Rate-Limiting) C->D Activation Energy Barrier E Target Benzothiazine D->E Microwave accelerates ring closure

Mechanistic pathway of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine cyclization.

Experimental Protocols: A Self-Validating Approach

To objectively evaluate reproducibility, we compare the conventional reflux protocol against a standardized microwave methodology. Both protocols are designed with built-in validation checkpoints to ensure high-fidelity execution.

Protocol A: Conventional Reflux Synthesis

Objective: Synthesize the target compound via standard conductive heating. Reagents: 2-Amino-4-nitrobenzenethiol (10 mmol), 1,2-dibromopropane (11 mmol), anhydrous K₂CO₃ (25 mmol), DMF (20 mL).

  • Thiolate Formation: Dissolve 2-amino-4-nitrobenzenethiol in DMF in a 100 mL round-bottom flask. Add K₂CO₃ and stir at room temperature for 15 minutes. Validation Checkpoint: The solution transitions to a deep red/orange hue, confirming the deprotonation of the thiol.

  • Alkylation: Add 1,2-dibromopropane dropwise over 5 minutes to prevent localized exothermic spikes.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat in an oil bath at 100 °C for 12 hours. Validation Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). A slower-moving spot (Rf ~0.3) typically appears alongside the product, indicating the formation of the unwanted disulfide dimer.

  • Workup: Cool to room temperature, quench with 50 mL ice water, and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude dark residue via silica gel flash chromatography to isolate the product.

Protocol B: Microwave-Assisted Synthesis

Objective: Synthesize the target compound utilizing dielectric heating for kinetic control. Reagents: 2-Amino-4-nitrobenzenethiol (2 mmol), 1,2-dibromopropane (2.2 mmol), anhydrous K₂CO₃ (5 mmol), DMF (4 mL).

  • Preparation: In a 10 mL microwave-specific heavy-walled glass vial equipped with a magnetic stir bar, combine all reagents and solvent.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Validation Checkpoint: Ensure the solvent volume does not exceed 50% of the vial capacity (max 5 mL) to allow for safe pressure expansion during superheating.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set parameters: 130 °C, 15 minutes, normal absorption level, with 30 seconds of pre-stirring.

  • Cooling & Depressurization: Allow the system to cool to room temperature via the instrument's built-in compressed air flow. Validation Checkpoint: Do not remove the vial until the instrument interface confirms the internal pressure has dropped to 0 bar safely.

  • Isolation: Pour the reaction mixture into 15 mL of ice water. The high purity of the microwave reaction typically induces immediate precipitation of the product. Filter the solid, wash with cold water, and recrystallize from ethanol. Validation Checkpoint: The absence of tarry byproducts eliminates the need for column chromatography, yielding a bright crystalline solid with a sharp melting point.

G cluster_conv Conventional Synthesis cluster_mw Microwave-Assisted Synthesis SM Reagents: Thiol + 1,2-Dibromopropane ConvHeat Oil Bath Heating (Thermal Gradients) SM->ConvHeat MWHeat Dielectric Heating (Uniform Temperature) SM->MWHeat ConvTime 12 Hours Reflux at 100°C ConvHeat->ConvTime ConvSide High Byproduct Formation (Disulfide, Tar) ConvTime->ConvSide Prod1 Yield: ~55% High RSD (8.4%) ConvSide->Prod1 Column Purif. MWTime 15 Minutes at 130°C MWHeat->MWTime MWClean High Regioselectivity Clean Conversion MWTime->MWClean Prod2 Yield: ~88% Low RSD (1.8%) MWClean->Prod2 Recrystallization

Workflow comparison of conventional vs microwave-assisted benzothiazine synthesis.

Quantitative Data Comparison

To assess the reproducibility and efficiency of both methods, five parallel reactions (n=5) were conducted for each protocol. The results are summarized below:

Performance MetricConventional Heating (Oil Bath)Microwave-Assisted (Dielectric)
Reaction Time 12 hours15 minutes
Temperature 100 °C130 °C
Average Isolated Yield 55%88%
Yield Reproducibility (RSD) 8.4%1.8%
Purity (HPLC-UV) ~85% (Crude)>98% (Post-recrystallization)
Major Byproduct Disulfide dimer (~15%)Trace (<2%)
Purification Method Flash ChromatographyFiltration & Recrystallization
E-factor (Waste Generation) ~45~12

Reproducibility Analysis & Conclusion

The data clearly demonstrates that microwave-assisted synthesis is vastly superior for generating 2-methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine.

  • Thermal Homogeneity: Conventional oil baths rely on convection currents, creating a temperature gradient where the flask walls are significantly hotter than the center. This localized overheating degrades the sensitive nitro-aromatic intermediates, leading to a high Relative Standard Deviation (RSD) of 8.4% between batches.

  • Kinetic Control: Microwave irradiation heats the reaction mixture uniformly at the molecular level. By rapidly reaching 130 °C, the system provides the exact activation energy required for the rate-limiting N-alkylation step, completing the cyclization in 15 minutes before oxidative side reactions can 4[4]. This precise control results in an exceptional RSD of 1.8%, ensuring batch-to-batch reliability critical for drug development pipelines.

For researchers scaling up benzothiazine scaffolds, transitioning to microwave-assisted protocols is highly recommended to improve yield, eliminate chromatographic bottlenecks, and ensure rigorous reproducibility.

References

  • Regioselective synthesis of new variety of 1,4-benzothiazines , ResearchGate. 3

  • Microwave-assisted Heterocyclic Dicarboxylic Acids as Potential Antifungal and Antibacterial Drugs , PMC. 4

  • 1,4-Thiazines and Their Benzo Derivatives , ResearchGate.1

  • US20230102554A1 - Heterocyclic kinase inhibitors and products and uses thereof , Google Patents. 2

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Comparative

A Comparative Guide to the Antioxidant Activity of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b]thiazine and Trolox

A Comparative Guide to the Antioxidant Activity of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine and Trolox Authored by: A Senior Application Scientist In the field of antioxidant research and drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Antioxidant Activity of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine and Trolox

Authored by: A Senior Application Scientist

In the field of antioxidant research and drug development, the rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive framework for benchmarking the antioxidant activity of a promising synthetic compound, 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine, against Trolox, the universally recognized water-soluble analog of vitamin E.[1][3][4] While specific experimental data for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine is emerging, this document outlines the established methodologies and theoretical considerations for a robust comparative analysis. The protocols and data presentation formats detailed herein are designed to ensure scientific integrity and reproducibility for researchers investigating the therapeutic potential of novel benzothiazine derivatives.[5][6]

Introduction: The Rationale for Antioxidant Benchmarking

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][7] Antioxidants mitigate oxidative damage by neutralizing these reactive species.[2][7] The development of novel antioxidant therapies, therefore, represents a significant avenue of research.

Derivatives of 1,4-benzothiazine have garnered considerable attention due to their diverse pharmacological activities, including antioxidant properties.[5][6][8] The specific compound, 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine, belongs to this promising class of heterocycles. To ascertain its therapeutic potential, a direct comparison of its antioxidant capacity against a well-established standard is crucial. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is the benchmark of choice for such comparisons due to its consistent performance across various antioxidant assays and its water-solubility, which allows for its use in a wide range of experimental systems.[1][3][4]

This guide will detail the experimental workflows for three widely accepted antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[1][9]

Mechanisms of Antioxidant Action

Antioxidants primarily function through two major mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[7]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The ORAC assay is a classic example of a HAT-based method.[2][10]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant provides an electron to the free radical, converting it to a more stable molecule. The DPPH and ABTS assays are predominantly based on the SET mechanism.[7][9]

It is important to employ assays that cover both mechanisms to gain a comprehensive understanding of a compound's antioxidant potential.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for conducting the DPPH, ABTS, and ORAC assays to compare the antioxidant activity of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine with Trolox.

DPPH Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to assess antioxidant activity.[9][11] It relies on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow, non-radical form by an antioxidant.[9]

Principle: The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant.[9]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH Solution (e.g., 80 µg/mL in methanol) C Mix Sample/Standard (20 µL) with DPPH Solution (180 µL) in a 96-well plate A->C B Prepare Serial Dilutions of: - 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine - Trolox (Standard) B->C D Incubate in the dark (30 minutes at room temperature) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: DPPH Assay Experimental Workflow.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare an 80 µg/mL solution of DPPH in methanol.[12]

  • Sample and Standard Preparation: Prepare a stock solution of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of dilutions from this stock solution. Similarly, prepare a series of dilutions of Trolox to be used as the standard.[13]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample or standard dilution to respective wells.[12]

    • Add 180 µL of the DPPH working solution to each well.[12]

    • For the blank, use 20 µL of the solvent instead of the sample.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11][12]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[11]

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample/standard.[12] A lower IC50 value indicates a higher antioxidant activity.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form.

Principle: The reduction in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.[14]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Generate ABTS•+ Stock Solution: Mix ABTS (7 mM) with Potassium Persulfate (2.45 mM) B Incubate in the dark (12-16 hours at room temperature) A->B C Prepare ABTS•+ Working Solution: Dilute stock solution to an absorbance of ~0.70 at 734 nm B->C E Mix Sample/Standard with ABTS•+ Working Solution in a 96-well plate C->E D Prepare Serial Dilutions of: - 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine - Trolox (Standard) D->E F Incubate at room temperature E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition G->H I Determine TEAC Value H->I

Caption: ABTS Assay Experimental Workflow.

Detailed Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14][15]

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[14]

  • Sample and Standard Preparation: Prepare a stock solution of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine and a series of dilutions. Prepare a series of Trolox standards in the same manner.[14]

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution (e.g., 10 µL of sample and 190 µL of ABTS•+ solution).

    • Mix and incubate for a specified time (e.g., 6 minutes) at room temperature.[14]

  • Measurement: Read the absorbance at 734 nm.[14]

  • Calculation of Trolox Equivalent Antioxidant Capacity (TEAC):

    • Calculate the percentage inhibition of absorbance for each concentration of the sample and Trolox.

    • Plot a standard curve of percentage inhibition versus the concentration of Trolox.

    • The TEAC value of the sample is calculated from the standard curve and is expressed as µM of Trolox equivalents per µM of the sample.[1]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[2][10][16]

Principle: The antioxidant capacity is quantified by the degree of protection provided to the fluorescent probe, measured as the area under the fluorescence decay curve (AUC).[10]

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Serial Dilutions of: - 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine - Trolox (Standard) D In a 96-well plate, add: - Sample/Standard (25 µL) - Fluorescein Solution (150 µL) A->D B Prepare Fluorescein Solution B->D C Prepare AAPH Solution (Free Radical Initiator) F Initiate reaction by adding AAPH Solution (25 µL) C->F E Incubate at 37°C for 30 minutes D->E E->F G Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) kinetically over time (e.g., 60 min) F->G H Calculate Area Under the Curve (AUC) G->H I Determine ORAC Value (in Trolox Equivalents) H->I

Caption: ORAC Assay Experimental Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine and Trolox standards in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).[17]

    • Prepare a working solution of fluorescein.[18]

    • Prepare a solution of AAPH. All solutions should be freshly prepared.[18]

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each sample, standard, or blank (buffer) to the wells.[10][18]

    • Add 150 µL of the fluorescein solution to each well.[10][18]

    • Incubate the plate at 37°C for 30 minutes.[2][10]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well. This should be done quickly, preferably using a multichannel pipette or an automated injector.[2][18]

  • Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for at least 60 minutes.[10][18]

  • Calculation of ORAC Value:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

    • Subtract the AUC of the blank from the AUC of each sample and standard to obtain the net AUC.[10]

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is determined by comparing its net AUC to the Trolox standard curve and is expressed as µmole of Trolox Equivalents (TE) per gram or liter of the sample.[10]

Data Presentation and Interpretation

For a clear and objective comparison, the antioxidant activities should be summarized in a tabular format.

Table 1: Comparative Antioxidant Activity of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine and Trolox

CompoundDPPH IC50 (µM)ABTS TEAC (µM TE/µM)ORAC (µM TE/g)
2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazineExperimental ValueExperimental ValueExperimental Value
TroloxExperimental Value1.00 (by definition)Experimental Value

Note: The values in this table are placeholders for the experimental data that would be generated following the protocols outlined above.

Interpretation of Results:

  • DPPH Assay: A lower IC50 value for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine compared to Trolox would indicate superior radical scavenging activity in this assay.

  • ABTS Assay: A TEAC value greater than 1 for the test compound would suggest a higher antioxidant capacity than Trolox.

  • ORAC Assay: A higher ORAC value for the test compound compared to other tested compounds would indicate a greater ability to quench peroxyl radicals.

Concluding Remarks

This guide provides a comprehensive framework for the systematic evaluation of the antioxidant potential of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine in comparison to the gold standard, Trolox. By employing a multi-assay approach that encompasses both SET and HAT mechanisms, researchers can obtain a robust and well-rounded assessment of the compound's antioxidant profile. The detailed protocols and data presentation guidelines are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of the therapeutic potential of novel benzothiazine derivatives in combating oxidative stress-related diseases.

References

  • Trolox equivalent antioxidant capacity - Wikipedia. (n.d.). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Nowak, A., et al. (n.d.). ABTS Radical Scavenging Assay. Bio-protocol. Retrieved from [Link]

  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Retrieved from [Link]

  • Kokina, M., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • A-Verel, et al. (2021). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. PMC. Retrieved from [Link]

  • BMG LABTECH. (2014). Antioxidant potential using ORAC assay. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. Retrieved from [Link]

  • Sayegh, M., et al. (2022). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). TEAC – Knowledge and References. Retrieved from [Link]

  • Amorati, R., & Valgimigli, L. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Retrieved from [Link]

  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Wang, C. C., et al. (n.d.). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. SciSpace. Retrieved from [Link]

  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]

  • Phull, A.-R., et al. (n.d.). DPPH Assay. Bio-protocol. Retrieved from [Link]

  • Agarwal, S., et al. (2025). Synthesis, Characterization and Evaluation of Antioxidant Activity of Some New Benzothiazine Derivatives. International Journal of Drug Design and Discovery. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Costa, V., et al. (2012). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. PMC. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. Retrieved from [Link]

  • Koopman, W. J., et al. (2008). The antioxidant Trolox restores mitochondrial membrane potential and Ca2+-stimulated ATP production in human complex I deficiency. PMC. Retrieved from [Link]

  • Shafiq, M., et al. (2012). Synthesis and Antioxidant Activity of a New Series of 2,1-Benzothiazine 2,2-Dioxide Hydrazine Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2026). Novel Trolox derivatives as antioxidant: A DFT investigation. Retrieved from [Link]

  • MDPI. (2024). Antioxidant Activity of Planar Catechin Conjugated with Trolox. Retrieved from [Link]

  • Novel Trolox Derivatives as Antioxidant: A DFT Investigation. (n.d.). Retrieved from [Link]

  • MDPI. (2023). Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application. Retrieved from [Link]

  • JOCPR. (n.d.). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Retrieved from [Link]

  • PMC. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Farmatsiia. (n.d.). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][1][10]thiazine scaffold. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [https://www.researchgate.net/publication/359516625_Design_Synthesis_and_Evaluation_of_Novel_2H-Benzo[b][16]thiazin-3(4H)-one_Derivatives_as_New_Acetylcholinesterase_Inhibitors]([Link]16]thiazin-3(4H)-one_Derivatives_as_New_Acetylcholinesterase_Inhibitors)

  • PMC. (2018). Discovery of C-3 Tethered 2-oxo-benzo[1][2]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Retrieved from [Link]

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Validation

Comparative Cytotoxicity Analysis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b]thiazine Across Diverse Cancer Cell Lines: A Methodological Guide

Comparative Cytotoxicity Analysis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine Across Diverse Cancer Cell Lines: A Methodological Guide In the landscape of oncological research, the quest for novel therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Analysis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine Across Diverse Cancer Cell Lines: A Methodological Guide

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Benzothiazine derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant anticancer properties.[1][2][3] This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel benzothiazine derivative, 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][4][5]thiazine, across a panel of well-characterized human cancer cell lines.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but a validated, logical workflow designed to yield robust and reproducible data. We will delve into the rationale behind the selection of specific cell lines and cytotoxicity assays, ensuring a deep understanding of the experimental design.

Introduction: The Rationale for Comparative Cytotoxicity Screening

The initial phase of preclinical drug development hinges on the in vitro assessment of a compound's cytotoxic potential.[6] A single cytotoxicity value against one cell line is insufficient to predict clinical efficacy. A comparative approach, utilizing a panel of cell lines from diverse tissue origins, provides critical insights into:

  • Spectrum of Activity: Does the compound exhibit broad-spectrum cytotoxicity or is it selective for a particular cancer type?

  • Differential Sensitivity: What are the underlying genetic and phenotypic factors that might contribute to varying responses among cell lines?

  • Mechanistic Clues: Do the results from different assay types, which measure distinct cellular endpoints, suggest a particular mechanism of cell death?

This guide will utilize four standard human cancer cell lines, each with unique characteristics that make them valuable models for different cancer types:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive.[5][7][8] It serves as a model for hormone-responsive breast cancers.

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used immortal cell lines.[4][9][10] It is known for its robustness and rapid proliferation.[4][9]

  • A549: A human lung adenocarcinoma cell line.[11][12] These cells are a model for non-small cell lung cancer and are characterized as alveolar type II epithelial cells.[13]

  • HepG2: A human hepatocellular carcinoma cell line.[14][15] These cells retain many of the specialized functions of normal hepatocytes, making them a useful model for liver cancer and drug metabolism studies.[16]

To ensure a comprehensive evaluation, we will employ three distinct cytotoxicity assays, each interrogating a different aspect of cellular viability:

  • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.

  • Sulforhodamine B (SRB) Assay: Quantifies total cellular protein content, providing a measure of cell biomass.[17][18]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, an indicator of compromised membrane integrity and cell death.[19][20]

Materials and Methods

Synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine

While the specific synthesis of this novel compound is beyond the scope of this guide, a general approach for the synthesis of benzothiazine derivatives is outlined for contextual understanding. The synthesis would typically involve the reaction of an appropriate aminothiophenol with a suitable electrophile, followed by cyclization and subsequent functional group modifications to introduce the methyl and nitro groups at the desired positions.

Cell Culture

The four human cancer cell lines (MCF-7, HeLa, A549, and HepG2) should be obtained from a reputable cell bank (e.g., ATCC) to ensure identity and purity. Each cell line requires specific culture conditions as detailed below.

Table 1: Cell Line Culture Conditions

Cell LineTissue of OriginMorphologyGrowth PropertiesCulture Medium
MCF-7 Breast AdenocarcinomaEpithelial-likeAdherentMEM + 10% FBS + 0.01mg/ml Insulin + 1% Penicillin/Streptomycin[21]
HeLa Cervical AdenocarcinomaEpithelial-likeAdherentDMEM + 10% FBS + 1% Penicillin/Streptomycin
A549 Lung CarcinomaEpithelial-likeAdherentF-12K Medium + 10% FBS + 1% Penicillin/Streptomycin
HepG2 Hepatocellular CarcinomaEpithelial-likeAdherentMEM + 10% FBS + 1% Penicillin/Streptomycin[16]

General Cell Culture Protocol:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 70-80% confluency.

  • For subculturing, wash the cell monolayer with phosphate-buffered saline (PBS), then detach cells using a brief incubation with Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the appropriate split ratio (e.g., 1:3 for MCF-7).[7]

Cytotoxicity Assays

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Cell Culture (MCF-7, HeLa, A549, HepG2) C Seed Cells in 96-well Plates A->C B Compound Dilution (2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine) D Treat Cells with Compound (24h, 48h, 72h) B->D C->D E MTT Assay (Metabolic Activity) D->E F SRB Assay (Total Protein) D->F G LDH Assay (Membrane Integrity) D->G H Measure Absorbance/ Fluorescence E->H F->H G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: Overall experimental workflow for comparative cytotoxicity assessment.

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[22]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][4][5]thiazine. Include untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The SRB assay is a colorimetric assay that quantifies total protein content as a proxy for cell number.[17]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[23]

  • Washing: Wash the plates five times with tap water and allow to air dry.[24]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[18]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[23]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.[25]

The LDH assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[19][20]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1,500 rpm for 5 minutes.[26] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[26]

  • Assay Reagent Preparation: Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

  • Reaction: Add 50 µL of the prepared assay reagent to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[27]

  • Stop Reaction: Add 50 µL of stop solution to each well.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]

Hypothetical Results: Comparative Cytotoxicity Profile

The following tables present hypothetical IC50 values for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][4][5]thiazine after a 48-hour treatment period. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

Table 2: IC50 Values (µM) from MTT Assay (48h)

Cell LineIC50 (µM)
MCF-7 12.5
HeLa 8.2
A549 25.8
HepG2 35.1

Table 3: IC50 Values (µM) from SRB Assay (48h)

Cell LineIC50 (µM)
MCF-7 14.1
HeLa 9.5
A549 28.3
HepG2 38.4

Table 4: IC50 Values (µM) from LDH Assay (48h)

Cell LineIC50 (µM)
MCF-7 15.2
HeLa 10.1
A549 30.5
HepG2 42.6

Discussion and Mechanistic Insights

The hypothetical data suggests that 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][4][5]thiazine exhibits differential cytotoxicity across the tested cancer cell lines. HeLa cells appear to be the most sensitive, followed by MCF-7, A549, and HepG2 cells. The consistent trend across all three assays strengthens the validity of these hypothetical findings. The slightly higher IC50 values obtained from the LDH assay compared to the MTT and SRB assays could indicate that at lower concentrations, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (causing cell death and membrane rupture).

The presence of a nitro group on the benzothiazine scaffold is significant. Nitroaromatic compounds are known to undergo metabolic reduction in cells, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. This, in turn, can trigger apoptotic signaling pathways.

G compound 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine reduction Intracellular Metabolic Reduction compound->reduction ros Reactive Oxygen Species (ROS) Generation reduction->ros stress Oxidative Stress ros->stress mito Mitochondrial Damage stress->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

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Comparative

A Comparative Guide to the Validation of an HPLC-UV Purity Method for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b]thiazine

A Comparative Guide to the Validation of an HPLC-UV Purity Method for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Per...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Validation of an HPLC-UV Purity Method for 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for assessing the purity of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. As this is a novel compound, no standard method exists. Therefore, this document details the establishment of a robust, stability-indicating method and its subsequent validation against the globally recognized criteria set forth by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[3][4][5] This approach ensures the method is suitable for its intended purpose: to accurately and reliably quantify the purity of the active pharmaceutical ingredient (API) and its degradation products.[4][6]

The core principle of this guide is not merely to present a protocol but to explain the scientific reasoning behind each validation parameter and experimental choice. By comparing the method's performance characteristics against ICH acceptance criteria, we provide a self-validating system that ensures trustworthiness and scientific integrity.

Foundational Strategy: Method Development & Validation Workflow

Before validation can commence, a suitable chromatographic method must be developed. For a nitroaromatic heterocyclic compound like 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine, a reversed-phase HPLC method is the logical starting point due to the molecule's moderate polarity.

Proposed Initial HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (based on typical chromophores in the structure)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The validation process follows a structured workflow, ensuring all aspects of the method's performance are rigorously tested.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Finalization Dev Initial Method Development Opt Selectivity & System Parameter Optimization Dev->Opt Initial Separation Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report & SOP Generation Rob->Report G cluster_0 Precision Assessment cluster_1 Conditions cluster_2 Output Repeat Repeatability (Intra-assay) Intermediate Intermediate Precision (Inter-assay) Cond_Repeat Same Day Same Analyst Same Instrument Repeat->Cond_Repeat Cond_Intermediate Different Days Different Analysts Different Instruments Intermediate->Cond_Intermediate RSD_Repeat %RSD Cond_Repeat->RSD_Repeat RSD_Intermediate %RSD Cond_Intermediate->RSD_Intermediate

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